Merocyanine
Description
Overview of Merocyanine as a Prototypical π-Conjugated System
Significance in Organic Electronics and Photonics Research
The unique electronic and optical properties of merocyanines make them highly valuable in the fields of organic electronics and photonics. nih.gov Their strong light absorption, high extinction coefficients, and tunable energy levels are advantageous for a variety of applications. mdpi.comresearchgate.net In organic electronics, merocyanines are investigated as materials for organic field-effect transistors (OFETs), organic semiconductors, and notably, organic photovoltaics (OPVs), or solar cells. mdpi.comresearchgate.netuni-koeln.de The ability to form aggregates in thin films promotes good charge transport properties, which is crucial for these devices. arxiv.org
In photonics, merocyanines are explored for their nonlinear optical (NLO) properties, finding use in electro-optical and photonic devices. researchgate.netrsc.org The significant change in their molecular dipole moment upon photoexcitation contributes to their large NLO responses. researchgate.net Furthermore, their applications extend to light-converting materials, optical data storage, and as fluorescent probes. nih.govresearchgate.net Certain this compound derivatives are also researched as photosensitizers in photodynamic therapy (PDT), a medical treatment that uses light to activate a drug. nih.govmdpi.com
Donor-π-Acceptor (D-π-A) Chromophore Framework
The fundamental structure of a this compound molecule is the Donor-π-Acceptor (D-π-A) framework. mdpi.comnih.gov This arrangement consists of three key components:
An Electron-Donor (D) group: This is an atom or group of atoms that donates electron density into the π-system. Common donor moieties include groups like amino (-NR2) or alkoxy (-OR). beilstein-journals.org
An Electron-Acceptor (A) group: This is an atom or group that withdraws electron density from the π-system. Examples include cyano (-CN) or nitro (-NO2) groups. beilstein-journals.org
A π-Conjugated Bridge: This linker, typically a polymethine chain, connects the donor and acceptor groups and facilitates the movement of electrons between them. arxiv.orgbeilstein-journals.org
This D-π-A architecture leads to an intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation, which is responsible for the molecule's characteristic low-energy, intense absorption bands. beilstein-journals.orgresearchgate.net The strength of the donor and acceptor groups, along with the length and nature of the π-bridge, determines the molecule's electronic and optical properties, such as its color (absorption wavelength) and polarity. beilstein-journals.orgacs.org By systematically modifying these three components, researchers can fine-tune the properties of this compound dyes for specific applications. nih.govrsc.org For example, extending the polymethine chain or using stronger donor/acceptor groups can shift the absorption to longer wavelengths, even into the near-infrared (NIR) region. acs.orgspiedigitallibrary.org
Academic Relevance and Research Landscape of this compound Systems
This compound dyes are a subject of extensive academic and industrial research due to their remarkable versatility and tunable properties. nih.govresearchgate.net The ability to easily modify their D-π-A structure allows for the creation of vast libraries of compounds with tailored characteristics, making them ideal for systematic structure-property relationship studies. mdpi.comnih.gov
The research landscape is broad, with significant focus on their application in organic solar cells. acs.orgresearchgate.netrsc.org Studies often involve synthesizing new this compound derivatives and evaluating their performance as donor materials in bulk heterojunction (BHJ) solar cells, frequently in combination with fullerene acceptors like PCBM. acs.orgresearchgate.netspiedigitallibrary.org Research in this area aims to improve power conversion efficiencies (PCE) by optimizing molecular packing, charge mobility, and light absorption properties. acs.orgresearchgate.net
Another major area of research is their use in photonics and nonlinear optics. researchgate.netfigshare.com Theoretical and experimental studies investigate their large hyperpolarizabilities, which are crucial for developing advanced optical materials and molecular switches. rsc.orgfigshare.com Furthermore, the sensitivity of their spectral properties to the environment makes them excellent candidates for chemical sensors and fluorescent probes. researchgate.netnih.gov The application of merocyanines as photosensitizers in photodynamic therapy is also an active field of investigation, exploring their ability to generate reactive oxygen species for treating diseases like cancer. mdpi.comcuni.czresearchtrends.net The ongoing research highlights the immense potential of this compound systems to contribute to advancements in materials science, electronics, and medicine.
Research Findings on this compound Dyes in Organic Solar Cells
The following table summarizes the performance of various this compound dyes when used as the donor material in organic bulk heterojunction (BHJ) solar cells.
| This compound Dye | Acceptor | Power Conversion Efficiency (PCE) | External Quantum Efficiency (EQE) | Open-Circuit Voltage (V_OC) | Short-Circuit Current (J_SC) | Source |
| MD304 | PCBM | 2.1% (standard), 2.7% (reduced illumination) | ~50% | - | - | researchgate.netspiedigitallibrary.org |
| MD376 | - | Up to 5.0% (single cell), >6% (optimized) | - | 2.1 V (tandem cell) | - | researchgate.net |
| Generic Merocyanines | PCBM | Up to 1.7% | - | - | - | rsc.org |
| π-extended dye 4 | PC61BM | 2.3% | - | Lower than homologue | Lower than homologue | acs.org |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
58823-12-4 |
|---|---|
Molecular Formula |
C26H32N3NaO7S |
Molecular Weight |
553.6 g/mol |
IUPAC Name |
sodium;3-[(2Z)-2-[(E)-4-(1,3-dibutyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)but-2-enylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C26H33N3O7S.Na/c1-3-5-16-28-24(30)20(25(31)29(26(28)32)17-6-4-2)12-7-10-15-23-27(18-11-19-37(33,34)35)21-13-8-9-14-22(21)36-23;/h7-10,12-15H,3-6,11,16-19H2,1-2H3,(H,33,34,35);/q;+1/p-1/b10-7+,23-15-; |
InChI Key |
DZVCFNFOPIZQKX-LTHRDKTGSA-M |
SMILES |
CCCCN1C(=O)C(=CC=CC=C2N(C3=CC=CC=C3O2)CCCS(=O)(=O)[O-])C(=O)N(C1=O)CCCC.[Na+] |
Isomeric SMILES |
CCCCN1C(=O)C(=C/C=C/C=C\2/N(C3=CC=CC=C3O2)CCCS(=O)(=O)[O-])C(=O)N(C1=O)CCCC.[Na+] |
Canonical SMILES |
CCCCN1C(=O)C(=CC=CC=C2N(C3=CC=CC=C3O2)CCCS(=O)(=O)[O-])C(=O)N(C1=O)CCCC.[Na+] |
Synonyms |
merocyanine |
Origin of Product |
United States |
Theoretical and Computational Investigations of Merocyanine Electronic and Structural Properties
Quantum Chemical Methodologies in Merocyanine Studies
A variety of quantum chemical methodologies have been employed to unravel the complex electronic and structural behavior of this compound dyes. These methods range from computationally efficient semiempirical approaches to high-level ab initio calculations, each offering a different balance of accuracy and computational cost.
Density Functional Theory (DFT) has become a popular tool for investigating the properties of this compound dyes due to its favorable balance of computational cost and accuracy for large molecular systems. rug.nl DFT calculations have been instrumental in explaining the structural and photophysical features of these dyes. researchgate.net Structural optimizations are often performed using DFT methods to predict the ground-state geometries of this compound isomers. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) is widely used to calculate the electronic excitation energies and simulate the absorption spectra of this compound dyes. acs.organu.edu.aunih.gov This approach can reproduce the variations in excitation energies based on the specific structure of the this compound. nih.gov However, standard TD-DFT has been shown to sometimes overestimate the excitation energies of merocyanines. unibo.it
To address the limitations of standard TD-DFT, various specialized techniques have been developed and applied to this compound systems:
Spin-Flip TD-DFT: This variant is particularly useful for studying processes involving bond breaking and regions where electronic states cross, as it provides a more accurate description of electron correlation effects. rug.nl It has been employed to investigate the this compound-spiropyran photoreaction. rug.nl
Time-Dependent Coupled-Perturbed Density Functional Theory (TDCP-DFT): This all-electron perturbative method has demonstrated high accuracy in determining the excitation energies of merocyanines, showing excellent agreement with experimental values when solvent effects are considered. acs.orgnih.gov It has also been used to calculate the excitation energies of this compound molecular crystals. acs.org
The choice of functional and the inclusion of solvent effects are critical for the accuracy of TD-DFT calculations. For instance, studies have shown that long-range corrected functionals are necessary to accurately model the solvatochromism of merocyanines when using an explicit solvent model. acs.org
Table 1: Comparison of Theoretical Approaches for this compound Excitation Energy
| Method | Key Features | Application to Merocyanines | Reference |
|---|---|---|---|
| TD-DFT | Calculates excitation energies and spectra. | Widely used, but can overestimate excitation energies. | acs.org, unibo.it |
| Spin-Flip TD-DFT | Better description of bond breaking and state crossings. | Used to study the this compound-spiropyran photoreaction. | rug.nl, rug.nl |
| TDCP-DFT | High accuracy for excitation energies, especially with solvent effects. | Provides results in good agreement with experimental data. | acs.org, nih.gov |
Hybrid density functionals, which incorporate a portion of exact Hartree-Fock exchange, are frequently used in the study of merocyanines. The B3LYP functional, for example, has been used for geometry optimizations and to calculate the one-photon absorption profiles of this compound systems. sci-hub.staip.org The CAM-B3LYP functional, which includes long-range correction, has been shown to provide accurate predictions of excitation parameters and has been justified by its ability to reproduce experimental bond lengths. researchgate.net
Hybrid density functional calculations have been employed to study hydrogen-bonded dimers of this compound dyes, providing insights into their dipole moments and first hyperpolarizabilities. nih.gov The choice of hybrid functional can significantly impact the results, particularly in describing the electronic structure and spectral properties. researchgate.net
To explore the vast conformational space of flexible this compound molecules, the molecular configuration space is sometimes sampled at the semiempirical tight-binding level. acs.orgnih.gov This approach allows for an efficient exploration of different molecular geometries, which is particularly important as the S0 – S1 excitation energy is highly dependent on the molecular structure. acs.org The use of semi-empirical tight-binding methods, combined with meta-dynamics, provides an efficient scheme for generating thermodynamic ensembles of conformers for further, more accurate DFT calculations. researchgate.net A non-self-consistent tight-binding potential, PTB, has also been used in conjunction with the dimer projection (DIPRO) method to calculate coupling integrals in challenging systems like merocyanines. aip.org
For a more accurate description of the electronic properties of merocyanines, researchers have turned to high-level ab initio methods. These methods, while computationally more demanding, can provide benchmark results against which other methods are compared.
GW-BSE: The GW approximation with the Bethe-Salpeter equation (GW-BSE) is a high-level approach that has been shown to provide excellent agreement with experimental excitation energies of merocyanines, particularly when solvent effects are taken into account. acs.orgunibo.it
STEOM-DLPNO-CCSD: The similarity transformed equation of motion coupled cluster with singles and doubles, combined with domain-based local pair natural orbitals (STEOM-DLPNO-CCSD), is another advanced method used to assess the optoelectronic properties of merocyanines. acs.orgunibo.it This method has been noted for its accuracy in computing vertical excitation energies. researchgate.net
CASSCF/NEVPT2-FIC: The complete active space self-consistent field (CASSCF) method, followed by N-electron valence state second-order perturbation theory (NEVPT2) with a fully internally contracted wavefunction (FIC), is employed to handle the multi-reference character that can be present in the electronic structure of merocyanines. acs.orgunibo.it The NEVPT2 method is known to be free from intruder state problems. faccts.de The active space for these calculations can be determined with the help of natural fractional occupation density (NFOD) analysis. unibo.it
These high-level methods have been crucial in evaluating the reliability of more computationally efficient approaches like TD-DFT. acs.orgunibo.it
Table 2: Performance of High-Level Ab Initio Methods for this compound Excitation Energies
| Method | Key Strengths | Findings for Merocyanines | Reference |
|---|---|---|---|
| GW-BSE | Accurate prediction of excitation energies. | Excellent agreement with experimental values when solvent effects are included. | acs.org, unibo.it |
| STEOM-DLPNO-CCSD | Accurate for vertical excitation energies. | Used as a reliable benchmark for this compound optoelectronic properties. | acs.org, researchgate.net |
| CASSCF/NEVPT2-FIC | Suitable for multi-reference systems. | Applied to merocyanines to account for complex electronic structures. | acs.org, unibo.it |
Molecular orbital methods, particularly semiempirical ones, have a long history in the theoretical study of merocyanines.
PM3/COSMO: The PM3 semiempirical method, combined with the Conductor-like Screening Model (COSMO) to account for solvent effects, has been shown to give a reasonable description of the structure and spectroscopic shifts of merocyanines in aprotic solvents. acs.org This method can predict stable hydrogen-bonded structures but may fail to reproduce the hypsochromic shift observed in protic solvents. acs.org
CNDO/S: The Complete Neglect of Differential Overlap/Spectroscopic (CNDO/S) method has been used to predict trends in the spectroscopic properties of merocyanines upon hydration, even when other methods fail. acs.org It has also been used to calculate excited-state energies to understand the nature of the lowest excited states in the interconversion of spiropyrans and merocyanines. rsc.org The CNDO/S method, in conjunction with the solvaton model, has been used to explain the solvatochromism of this compound dyes, attributing the observed blue shift with increasing solvent polarity to a modification of the geometry from a "quinonoid" to a "benzenoid" structure. rsc.org
These molecular orbital methods, while older, can still provide valuable qualitative insights into the behavior of this compound dyes. acs.orgrsc.org
Hybrid Density Functional Calculations
High-Level Ab Initio Methods (GW-BSE, STEOM-DLPNO-CCSD, CASSCF/NEVPT2-FIC)
The unique photochromic and solvatochromic properties of this compound dyes are deeply rooted in their electronic and structural characteristics. Theoretical and computational chemistry provides powerful tools to unravel the intricacies of these molecules at an atomic level. By modeling their behavior, researchers can gain insights into the fundamental processes that govern their function, such as light absorption, energy relaxation, and structural transformations. This section delves into the theoretical and computational investigations of the electronic structure, excited-state dynamics, and isomerization pathways of merocyanines.
Analysis of Electronic Resonance Structures (Polyene, Polymethine, Zwitterionic/Dipolar)
The electronic structure of this compound dyes can be described as a hybrid of several resonance structures, which dictates their chemical and physical properties. The principal resonance contributors are the neutral polyene-like form and a zwitterionic (or dipolar) form. nih.govresearchgate.net The chromophoric system of these dyes consists of a conjugated chain of double bonds, known as a polyene or polymethine chain, flanked by an electron-donating group (D) and an electron-accepting group (A). wikipedia.orgrsc.org
Polyene Structure: In this form, the molecule is electrically neutral with a distinct pattern of alternating single and double bonds along the polymethine chain. nih.govrsc.org This structure is more dominant in nonpolar solvents. The bond length alternation (BLA) between adjacent carbon-carbon bonds is a key indicator of this polyene character. researchgate.netrsc.org
Polymethine Structure: Merocyanines are a subclass of polymethine dyes, characterized by a conjugated system with an odd number of methine groups between donor and acceptor moieties. wikipedia.org The degree of charge separation along this chain influences its properties.
Zwitterionic/Dipolar Structure: This resonance form features a formal positive charge on the donor group and a negative charge on the acceptor group, creating a significant dipole moment. nih.govresearchgate.net This structure is stabilized in polar solvents and contributes to the strong solvatochromism observed in merocyanines. rsc.org The molecule can be described as having a D⁺-π-A⁻ configuration. rsc.org
The actual electronic distribution is a weighted average of these resonance forms. The relative contribution of the zwitterionic form to the ground state can be quantified by a resonance parameter, c², which can be determined experimentally through techniques like electro-optical absorption measurements (EOAM). nih.govrsc.org A value of c² = 0 indicates a purely neutral, polyene-like state, while c² = 1 represents a fully zwitterionic state. rsc.org The "cyanine limit" refers to the intermediate case (c² = 0.5) where both resonance structures have equal weight, leading to minimal BLA and unique optical properties. nih.govrsc.org
| Resonance Structure | Key Characteristics | Predominant in |
| Polyene (Neutral) | Alternating single and double bonds, low dipole moment. | Nonpolar solvents |
| Zwitterionic (Dipolar) | Formal charge separation (D⁺-π-A⁻), high dipole moment. | Polar solvents |
| Polymethine | Conjugated chain with an odd number of methine groups. | General structural feature |
Excitation Energy Calculations (S₀-S₁ Transitions)
The absorption of light by a this compound molecule promotes it from its electronic ground state (S₀) to the first excited singlet state (S₁). Calculating the energy of this transition is crucial for understanding and predicting the color and photochemical behavior of these dyes. Various quantum-chemical methods are employed for this purpose, with Time-Dependent Density Functional Theory (TD-DFT) being a widely used approach. acs.orgunibo.it
However, accurately predicting the S₀-S₁ excitation energy in merocyanines is challenging due to their highly polar and flexible nature. acs.org The calculated energy is highly sensitive to the chosen theoretical method, the specific density functional approximation (DFA), and the inclusion of solvent effects. acs.orgunibo.it Studies have shown that while some functionals may overestimate the excitation energy, others can provide results in good agreement with experimental values when solvent effects are properly accounted for. unibo.it For instance, methods like TDCP-DFT and GW-BSE have demonstrated good accuracy in reproducing experimental excitation energies, particularly when the influence of the polar solvent environment on the molecular geometry is considered. acs.orgunibo.it
The S₀-S₁ transition in merocyanines is typically an intramolecular charge transfer (ICT) transition, where electron density moves from the donor to the acceptor end of the molecule upon excitation. researchgate.net This leads to a significant increase in the dipole moment in the excited state compared to the ground state. researchgate.net The energy of this transition is strongly influenced by the molecular structure, the length of the polymethine chain, and the dielectric constant of the solvent. acs.orgunibo.it
| Theoretical Method | Application in this compound Studies | Key Findings |
| TD-DFT | Calculation of electronic absorption spectra and excitation energies. acs.orgunibo.it | Accuracy is highly dependent on the chosen functional and inclusion of solvent effects. unibo.it |
| GW-BSE | Benchmark calculations for excitation energies. | Provides good agreement with experimental data when solvent effects are included. acs.orgunibo.it |
| CASSCF/NEVPT2 | High-level calculations for understanding electronic structure. | Used for accurate description of challenging electronic systems. acs.org |
| TDCP-DFT | Perturbative method for calculating optoelectronic properties. | Shows good agreement with measured excitation energies. acs.org |
Theoretical Description of Photoinduced Isomerization Pathways (Spiropyran-Merocyanine)
Merocyanines are often the open-ring isomers of spiropyran compounds, and the reversible, light-induced transformation between these two forms is a hallmark of their photochromism. nih.govnih.gov Theoretical calculations have been instrumental in elucidating the complex mechanism of this photoreaction. rug.nlacs.org The process begins with the absorption of a UV photon by the closed spiropyran (SP) form, which triggers a series of ultrafast structural changes leading to the formation of the colored this compound (MC) form. nih.govresearchgate.net
Upon excitation, the molecule is promoted to an excited electronic state. The primary photochemical event is the cleavage of the C(spiro)-O bond. researchgate.netresearchgate.netrsc.org Theoretical studies, often employing methods like TD-DFT and multireference methods such as MS-CASPT2, map the potential energy surfaces (PES) of the ground and excited states to trace the reaction pathway. rug.nlresearchgate.net
The photoinduced isomerization from spiropyran to this compound involves navigating a complex energy landscape. rug.nl After the initial excitation, the molecule evolves on the excited-state potential energy surface. The relaxation from the excited state back to the ground state can occur through two main pathways:
Radiative decay: The molecule returns to the ground state by emitting a photon (fluorescence). This pathway is often less efficient in photochromic systems because nonradiative pathways are typically much faster. rug.nl
Nonradiative decay: The excess energy is dissipated as heat to the surroundings. rug.nl This is the dominant relaxation mechanism in the spiropyran-merocyanine photoreaction and involves passing through specific points on the potential energy surface where the excited and ground states become degenerate, known as conical intersections. researchgate.netresearchgate.net
Theoretical models show that after the C-O bond breaks, the molecule proceeds through a series of conformational changes, including rotations around the newly formed single bonds in the polymethine chain, to reach the most stable this compound isomers (e.g., TTC or TTT conformers). rsc.orgacs.org The reverse reaction, from this compound back to spiropyran, can be initiated by visible light or heat, and also proceeds through conical intersections. nih.gov
A critical aspect of the spiropyran-merocyanine photoisomerization is the cleavage of the C(spiro)-O bond. researchgate.netrsc.org Computational studies show that upon excitation of the spiropyran form, the molecule moves along a barrierless path on the excited-state potential energy surface towards an elongated C-O bond distance. researchgate.net
This bond stretching leads the molecule to a region where the potential energy surfaces of the S₁ excited state and the S₀ ground state cross. This crossing region, or conical intersection, acts as an efficient funnel for the molecule to transition from the excited state back to the ground state without emitting light. researchgate.netresearchgate.net After passing through the conical intersection, the molecule is on the ground state potential energy surface but in the open-ring this compound form. From this point, it can either relax to a stable this compound isomer or, in some cases, re-close the ring to return to the spiropyran form, which affects the quantum yield of the forward reaction. researchgate.net The accurate theoretical description of these bond-breaking events and the topology of conical intersections is crucial for understanding the efficiency and dynamics of the photoswitching process. rug.nlresearchgate.net
Energy Landscape and Relaxation Pathways (Radiative and Nonradiative)
Intramolecular Charge Transfer (ICT) Mechanisms
Intramolecular charge transfer (ICT) is a fundamental process in this compound dyes and is responsible for many of their key properties, including their strong solvatochromism and large nonlinear optical responses. researchgate.netmdpi.com The ICT process involves the redistribution of electron density from the electron-donor (D) part of the molecule to the electron-acceptor (A) part upon electronic excitation. mdpi.comrsc.org
Theoretical calculations, particularly DFT and TD-DFT, are used to model the ICT mechanism by analyzing the changes in molecular orbitals and charge distribution between the ground and excited states. mdpi.comrsc.org The highest occupied molecular orbital (HOMO) is typically localized on the donor and the π-bridge, while the lowest unoccupied molecular orbital (LUMO) is centered on the acceptor. The S₀ → S₁ excitation can thus be characterized as a HOMO→LUMO transition with significant charge-transfer character. mdpi.com
The efficiency of ICT is influenced by the strength of the donor and acceptor groups, the nature of the conjugated π-bridge connecting them, and the polarity of the solvent. researchgate.netrsc.org In some "push-pull" systems, the ICT can lead to the formation of a twisted intramolecular charge transfer (TICT) state, where parts of the molecule twist relative to each other in the excited state. mdpi.com This process can provide an additional nonradiative decay channel, influencing the fluorescence properties of the dye. rsc.org The incorporation of strong electron-withdrawing units, such as tetracyanoethylene (B109619) (TCNE) or 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), into the this compound structure can lead to very strong ICT interactions and significantly lower LUMO energy levels. mdpi.com
Reactivity and Photostability Mechanisms (e.g., Singlet Oxygen Interaction)
The photostability of this compound dyes is a critical factor for their application in areas such as fluorescence imaging. A primary pathway for their photodegradation involves interaction with reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). hahnlab.comnih.govresearchgate.net The process typically begins with the photo-excited this compound dye transitioning to its triplet state. This triplet state can then be quenched by ground state (triplet) oxygen, leading to the formation of highly reactive singlet oxygen through triplet-triplet energy transfer. hahnlab.com This generated singlet oxygen, an electrophilic species, can then react with the ground state of the this compound dye, causing its oxidative destruction and loss of fluorescence. hahnlab.com
One proposed mechanism for this oxidation involves the attack of singlet oxygen at an electron-rich carbon atom within the polymethine chain of the this compound. This can lead to the formation of an unstable dioxetane intermediate, which subsequently cleaves to form carbonyl fragments, thereby destroying the chromophore. hahnlab.com Theoretical and experimental studies have shown that modifying the electronic structure of the this compound can inhibit this reaction. For instance, the introduction of an electron-accepting cyano group at a specific position in the polymethine chain has been demonstrated to significantly enhance photostability. hahnlab.comnih.gov This is attributed to the partial removal of electron density from the target carbon atom, which in turn reduces its reactivity towards singlet oxygen. hahnlab.com
Beyond singlet oxygen, other reactive oxygen species like superoxide (B77818) (O₂⁻) may also contribute to photodegradation, particularly for dyes with higher energy excited states. hahnlab.com The generation of superoxide can occur via electron transfer from the singlet excited state of the dye to molecular oxygen. hahnlab.com Computational and quantum chemistry methods are employed to analyze the reactions between this compound dyes and these reactive oxygen species to predict and understand their photostability. researchgate.net
Molecular Conformations and Energetic Stabilities
Conformational Analysis (e.g., cis/trans Isomers)
The conformational landscape of this compound dyes is characterized by the existence of various isomers, most notably cis and trans conformers, arising from rotation around the C=C double bonds in the polymethine chain. mdpi.compreprints.orgnih.govnih.gov Upon the photo-induced ring-opening of a precursor spiropyran, a cis-merocyanine isomer is initially formed. mdpi.compreprints.org This cis form can then isomerize to the more stable trans configuration. mdpi.compreprints.org
Computational studies, often employing Density Functional Theory (DFT), have been instrumental in identifying the stable conformers of this compound derivatives. nih.govnih.govchalmers.se For instance, in a study of a naphtho-merocyanine, four stable conformers were identified, all of which had a trans configuration for the central carbon bond due to the steric hindrance of methyl groups. wwu.edu These conformers exhibit nearly parallel aromatic rings, a characteristic feature of merocyanines. wwu.edu
The protonated form of this compound (MCH+) can undergo photo-induced trans-cis isomerization upon UV light irradiation, leading to an equilibrium between the two isomers. nih.gov However, the deprotonated form (MC) tends to exist in the more stable trans-conformation and does not readily undergo photochemical or thermal isomerization to the cis-isomer in water. nih.gov The environment, such as the presence of a solvent or adsorption on a surface, can influence the prevalence of specific conformers. mdpi.comnih.gov For example, DFT calculations combined with Surface-Enhanced Resonance Raman Scattering (SERRS) have shown the predominance of the trans-MCH+ conformer on nanostructured silver surfaces. nih.govnih.gov
The nomenclature for these isomers can be complex, often denoted by a sequence of C (cis) and T (trans) corresponding to the configuration around specific bonds. For example, TTC and CTT have been identified as highly stable open forms for some this compound salts. rsc.org
Geometry Optimization in Ground and Excited States
Understanding the geometry of this compound molecules in both their ground (S₀) and excited (S₁) electronic states is crucial for elucidating their photophysical and photochemical properties. rug.nlrug.nlacs.org Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are widely used to perform geometry optimizations for these states. rug.nlrug.nlnih.gov
In the ground state, geometry optimization helps to identify the most stable conformations of the various isomers. nih.gov These calculations have confirmed that for many this compound derivatives, the trans isomer is energetically more favorable than the cis isomer. mdpi.compreprints.orgnih.gov The solvent environment can significantly impact the ground-state geometry. For instance, calculations using continuum solvent models like the Conductor-like Screening Model (COSMO) have shown that the polarity of the solvent affects the molecular structure. nih.govunibo.it
Upon photoexcitation, the molecule transitions to an excited state, and its geometry relaxes to a new equilibrium structure. Optimizing the geometry of the first excited singlet state (S₁) provides insights into the fluorescence process, as emission occurs from this relaxed excited-state geometry. acs.orgnih.gov These calculations often reveal changes in bond lengths and dihedral angles compared to the ground state. The choice of computational method is critical; for example, approaches like RI-CC2 and various TD-DFT functionals can yield different optimized excited-state geometries. acs.org
The process of photoisomerization from a spiropyran to a this compound involves significant geometric changes. Theoretical studies have mapped the reaction pathway, showing an elongation of the Cspiro-O bond to form a cis-merocyanine structure, followed by rotation around a central torsion angle to reach the trans-merocyanine structure. mdpi.compreprints.org The geometry near conical intersections, which are points of degeneracy between electronic states, is particularly important for understanding the non-radiative decay pathways. rsc.orgrug.nl
Relative Stability of Isomeric Forms
Computational chemistry provides powerful tools to quantify the relative stabilities of different this compound isomers. The energy difference between conformers is a key determinant of their population distribution at thermal equilibrium.
Numerous theoretical studies have consistently shown that the trans isomer of this compound is generally more stable than the cis isomer. mdpi.compreprints.orgnih.gov For one specific spirooxazine derivative, DFT calculations predicted the trans-MC isomer to be more stable than the cis-MC by 2.7 kcal/mol. mdpi.compreprints.org Another study on a protonated this compound (MCH+) found the trans-conformer to be more stable than the cis-conformer by 7.22 kcal/mol (0.31 eV), a result consistent across different basis sets. nih.gov For the deprotonated form (MC), the energy difference was calculated to be 6.37 kcal/mol (0.27 eV) in favor of the trans-conformer. nih.gov
However, the relative stability can be influenced by intramolecular interactions and the surrounding environment. For example, in a this compound with a sulfonic acid group, a conformation where the terminal OH group forms a hydrogen bond with an oxygen atom of the opened ring was found to be significantly more stable than the simple trans-MC isomer. mdpi.compreprints.org
In the context of the photochromic equilibrium with spiropyran, the relative stability of the open this compound form versus the closed spiropyran form is highly dependent on the solvent. In the gas phase, the closed-ring spiropyran is often more stable, whereas the open-ring this compound form can become more stable in a solvent. rug.nltib.eu For some derivatives, especially those with electron-withdrawing groups like a nitro group, the this compound form is sufficiently thermally stable to be observed at room temperature. acs.org Theoretical calculations for a spiropyran salt indicated that the TTC and CTT this compound forms were more stable than the parent spiropyran by 10.5 and 12.0 kcal/mol, respectively. rsc.org
| This compound System | More Stable Isomer | Less Stable Isomer | Energy Difference (kcal/mol) | Computational Method | Reference |
|---|---|---|---|---|---|
| Spirooxazine Derivative | trans-MC | cis-MC | 2.7 | DFT | mdpi.compreprints.org |
| Protonated this compound (MCH+) | trans-MCH+ | cis-MCH+ | 7.22 | DFT (B3LYP/6-31+G) | nih.gov |
| Deprotonated this compound (MC) | trans-MC | cis-MC | 6.37 | DFT (B3LYP/6-31+G) | nih.gov |
| Bromine Spiropyran Salt | TTC vs Spiropyran | -10.5 | TD-DFT | rsc.org | |
| Bromine Spiropyran Salt | CTT vs Spiropyran | -12.0 | TD-DFT | rsc.org |
Bond Length Alternation Analysis
Bond Length Alternation (BLA) is a critical structural parameter in this compound dyes that quantifies the degree of electron delocalization along the polymethine bridge connecting the donor and acceptor moieties. unibo.it It is typically defined as the difference between the average length of single and double carbon-carbon bonds in this conjugated path. pnas.orgaip.org
The BLA value provides insight into the electronic structure of the this compound. A large BLA indicates a more polyene-like character with localized single and double bonds, while a small or near-zero BLA signifies a cyanine-like structure with significant electron delocalization and bond length equalization. unibo.itoptica.org By convention, the BLA is positive for the neutral, polyene-like resonance form and negative for the zwitterionic (charge-separated) form. pnas.orgaip.org
The electronic and optical properties of merocyanines are strongly correlated with the BLA. For example, smaller BLA values are generally associated with lower excitation energies, leading to a red shift in the absorption spectra. unibo.it The first hyperpolarizability (β), a measure of the nonlinear optical response, also shows a strong dependence on the BLA. pnas.orgaip.orgoptica.org Theoretical models predict that β peaks at an intermediate positive BLA value, between the neutral and cyanine (B1664457) limits, and passes through zero near the cyanine limit (BLA ≈ 0). aip.orgoptica.org
The BLA is highly sensitive to the molecular environment, particularly the polarity of the solvent. pnas.orgaip.org Increasing solvent polarity can decrease the BLA, sometimes even changing its sign, by stabilizing the zwitterionic resonance structure. pnas.org This solvent-induced modulation of the BLA is a key mechanism behind the solvatochromism observed in these dyes. However, the simple relationship between hyperpolarizability and BLA can break down in highly polar solvents, where the interplay of different factors becomes more complex. pnas.org Computational methods, such as constrained Density Functional Theory (C-DFT), have proven effective for describing the ground state BLA patterns of merocyanines in condensed phases. uni-koeln.de
Computational Modeling of Intermolecular Interactions
Computational modeling is an essential tool for investigating the intermolecular interactions that govern the behavior of this compound dyes in condensed phases, such as in solution or as molecular aggregates. mdpi.comacs.orgsci-hub.stmdpi.com These interactions play a crucial role in determining the structure, stability, and collective optical properties of this compound systems. mdpi.comacs.org
Molecular Dynamics (MD) simulations are frequently used to model the dynamic behavior of merocyanines in solution. mdpi.comsci-hub.st These simulations can provide insights into how this compound molecules orient themselves, interact with each other and with solvent molecules, and form aggregates. mdpi.comsci-hub.st For instance, MD studies have been used to simulate the solvation of this compound isomers in various solvents like acetonitrile (B52724), ethanol (B145695), methanol (B129727), and water to understand how solvent polarity influences molecular conformation and packing. mdpi.compreprints.org MD simulations can also model the effects of external stimuli, such as an electric field for poling, on the formation of desirable head-to-tail dimers versus unwanted antiparallel structures. sci-hub.st
Quantum chemistry methods, particularly DFT, are employed to calculate the energetics and electronic properties of these intermolecular complexes. acs.orgsci-hub.st These calculations can determine the strength of interactions like hydrogen bonds that may form between this compound molecules. mdpi.comsci-hub.st For example, in a system with multiple fragments, the number and type of intramolecular and intermolecular hydrogen bonds can be quantified to explain the relative stability of different packed structures. mdpi.com
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a powerful lens to examine the dynamic behavior of this compound molecules in various environments. mdpi.comnih.gov These simulations track the movements of atoms over time, offering insights into conformational flexibility, intermolecular packing, and interactions with surrounding solvent molecules. mdpi.comnih.gov
MD simulations have shown that the conformation and flexibility of this compound molecules are highly dependent on the solvent. mdpi.comnih.gov In a study of a spiroindolinonaphthoxazine-derived this compound, simulations revealed that the molecule possesses multiple fragments with varying degrees of mobility. mdpi.comresearchgate.net The polarity of the solvent was found to significantly influence the molecule's structure and stability. mdpi.comnih.gov For instance, in a water-solvated system, the extensive hydrogen-bonding network of water imposes conformational restrictions, leading to a more structured arrangement of the this compound molecule. nih.gov When these solvent molecules are removed (desolvation), the molecule exhibits increased conformational freedom. nih.gov
Table 1: Solvent Influence on this compound Conformation
| Solvent | Key Observation from MD Simulations | Reference |
|---|---|---|
| Water | Strong conformational restriction due to extensive hydrogen-bonding network. Narrow, right-shifted rocking-fixed fragment angle distribution with sharp peaks around 130–150°. | nih.gov |
| Acetonitrile, Ethanol, Methanol | Less conformational restriction compared to water, allowing for greater flexibility. | mdpi.com |
| Desolvated (from water) | Increased conformational freedom with a broader and flatter angular distribution, yet retains a structural imprint from prior water interactions. | nih.gov |
The arrangement of molecules in the solid state, or molecular packing, is crucial for the optoelectronic properties of this compound-based materials. MD simulations are used to investigate how these molecules orient and interact with each other, leading to the formation of different microstructures. mdpi.comcornell.edu These simulations can help understand how solvent polarity and other conditions influence the final solid-state structure. mdpi.com For instance, simulations can predict the formation of aggregates and provide insights into the intermolecular forces that stabilize these structures. mdpi.comcornell.edu
Hydrogen bonds play a critical role in the behavior of this compound dyes, particularly in aqueous environments. nih.govmdpi.comfrontiersin.org MD simulations allow for a detailed analysis of the hydrogen bonding networks between the this compound molecule and water. nih.govresearchgate.net For a this compound with a hydrophilic sulfonic acid group, simulations have shown that water molecules form strong, directional hydrogen bonds with the sulfonic group as well as with polar oxygen and nitrogen atoms on the molecule. nih.gov This extensive hydrogen bonding network can significantly influence the molecule's conformation and aggregation behavior. nih.govmdpi.com The dynamics of these hydrogen bonds, such as their formation and breaking, can be studied to understand the stability of the hydration shell. researchgate.net
Table 2: Hydrogen Bonding Characteristics in a Hydrated this compound System
| Interaction Type | Description from MD Simulations | Reference |
|---|---|---|
| Intramolecular H-bonds | Can form between the hydrogen of the sulfonyl group and central nitrogen/oxygen atoms. | nih.gov |
| Intermolecular H-bonds (dye-dye) | Can occur between the sulfonyl group of one molecule and the central N/O atoms of another. | nih.gov |
| Intermolecular H-bonds (dye-water) | Form between the sulfonic end, central N/O atoms, and the OH groups of water molecules. | nih.gov |
Molecular Packing and Microstructure
Excitonic Coupling Models for Aggregate Optical Properties
The unique optical properties of this compound aggregates, such as the sharp, shifted absorption bands of J- and H-aggregates, are explained by excitonic coupling theory. nih.govresearchgate.net This model treats the aggregate as a supramolecule where the electronic excitations of individual molecules are coupled. nih.govresearchgate.netacs.orgacs.org The nature of this coupling, which is determined by the relative orientation of the molecules, dictates the optical properties of the aggregate. nih.govresearchgate.netnih.gov For instance, a "staircase" arrangement typically leads to J-aggregates with a red-shifted absorption, while a "columnar" arrangement results in H-aggregates with a blue-shifted absorption. acs.org Theoretical models can satisfactorily explain the optical properties of dimer aggregates and have been used to understand the spectral shifts in various this compound systems. nih.govacs.org
Prediction of Charge Transport Parameters and Mobility in this compound Systems
Computational methods are vital for predicting the charge transport properties of this compound-based materials, which is crucial for their use in organic electronics. uni-koeln.deresearchgate.netuni-koeln.dersc.org Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), are used to determine key parameters like internal reorganization energy and charge transfer integrals. uni-koeln.deuni-koeln.dersc.org The reorganization energy is a measure of the geometric relaxation a molecule undergoes upon charge transfer, and lower values are generally desirable for efficient transport. rsc.org The charge transfer integral quantifies the electronic coupling between adjacent molecules. uni-koeln.de
These parameters can then be used in models like Marcus theory or kinetic Monte Carlo simulations to predict charge carrier mobilities. researchgate.netuni-koeln.deacs.org Studies have shown that hole mobilities in this compound single crystals can range from 10⁻² to over 2 cm² V⁻¹ s⁻¹. rsc.org Computational investigations have highlighted the importance of molecular packing, noting that 2D brickwork-type architectures can be beneficial for hole transport. uni-koeln.dersc.org Constrained DFT has been identified as an effective method for accurately describing the molecular structure in the solid state, leading to reliable predictions of reorganization energies. rsc.org
Table 3: Computed Charge Transport Properties for Selected Merocyanines
| This compound Derivative | Hole Reorganization Energy (λ) (meV) | Computed Hole Mobility (cm² V⁻¹ s⁻¹) | Experimental Hole Mobility (cm² V⁻¹ s⁻¹) | Reference |
|---|---|---|---|---|
| me,tbu-D2A1 | ~120-280 | ~0.2 | 0.018 | rsc.org |
| bpr,tbu-D2A1 | ~120-280 | ~0.2 | 0.18 | rsc.org |
| nbu,tbu-D2A1 | ~120-280 | ~0.02 | 0.14 | rsc.org |
| pyrl,tbu-D1A1 | Not specified | 0.160 | Not specified | rsc.org |
Computational Prediction of Optical Properties (e.g., Hyperpolarizabilities)
This compound dyes are known for their significant nonlinear optical (NLO) properties, particularly their first hyperpolarizability (β), which makes them attractive for applications in photonics. aip.orgresearchgate.netacs.orgnih.gov Computational quantum chemistry is a key tool for predicting these properties and establishing structure-property relationships. aip.orgresearchgate.netnih.govaip.org
Time-dependent density functional theory (TD-DFT) is a commonly used method to calculate dynamic NLO properties. aip.orgacs.orgnih.gov These calculations have demonstrated that the hyperpolarizability of merocyanines is highly sensitive to the molecular structure and the surrounding environment (solvent polarity). acs.orgnih.govnih.gov For example, the first hyperpolarizability can change dramatically in magnitude and even sign as solvent polarity increases. nih.gov It has also been shown that aggregation significantly alters the NLO response. acs.orgnih.gov Theoretical studies have investigated the relationship between the bond-length alternation (BLA) parameter—a measure of the degree of charge separation in the polymethine chain—and the first hyperpolarizability, finding that this relationship can break down in polar solvents. nih.govpnas.org
Table 4: Calculated First Hyperpolarizability (β) of this compound Systems
| System | Computational Method | Solvent/Environment | Key Finding | Reference |
|---|---|---|---|---|
| Stilbazolium this compound | TD-DFT/MM | Chloroform (B151607), Water | The relationship between hyperpolarizability and bond-length alternation breaks down in polar solvents. | nih.gov |
| Zwitterionic this compound monomer and aggregates | TD-DFT/SOS | Varying dielectric constant | Hyperpolarizability changes significantly upon aggregation and is highly dependent on solvent polarity. | acs.orgnih.gov |
| Brooker's this compound | TD-DFT | Applied electric fields | The NLO response is dominated by structural changes induced by the electric field. | aip.orgresearchgate.net |
| pyr3pi | DFT | Varying polarity solvents | Calculations qualitatively reproduce negative solvatochromism but fail to reproduce experimental trends in hyperpolarizability. | acs.orgnih.gov |
Synthetic Methodologies for Merocyanine Derivatives
General Synthetic Approaches to Merocyanine Dyes
This compound dyes are donor-π-bridge-acceptor molecules. mdpi.comnih.gov The classical and most fundamental synthetic routes to these dyes are governed by conventional condensation reactions, such as the Knoevenagel and Aldol (B89426) condensations. mdpi.comnih.govmdpi.com These methods typically involve the reaction of a compound containing an active methylene (B1212753) group (the acceptor precursor) with a suitable aldehyde or ketone (the donor precursor) to form the characteristic polymethine bridge. researchgate.netuoguelph.ca A common approach involves generating an activated donor or acceptor hemicyanine dye which then undergoes a Knoevenagel condensation. researchgate.netnih.gov More contemporary approaches focus on efficiency and diversity, employing multicomponent reactions (MCRs) that allow for the construction of complex this compound scaffolds in a one-pot fashion from simple starting materials. nih.govmdpi.comrsc.org
Condensation Reactions in this compound Synthesis
Condensation reactions are a cornerstone of this compound synthesis, forming the crucial carbon-carbon double bond that links the donor and acceptor moieties.
The Knoevenagel condensation is a widely utilized and versatile method for synthesizing this compound dyes. mdpi.comnih.gov This reaction involves the nucleophilic addition of an active hydrogen compound (typically a CH-acidic acceptor moiety) to an aldehyde or ketone (often part of the donor heterocycle), followed by a dehydration step to yield the final α,β-unsaturated product. uoguelph.ca The reaction is generally catalyzed by a weak base, such as piperidine (B6355638) or ammonium (B1175870) acetate. thieme-connect.denih.govresearchgate.netacs.org
This method's versatility is demonstrated by the wide range of reactants that can be employed. For example, new carboxylated this compound dyes have been synthesized via Knoevenagel condensation between 4-carboxybenzaldehyde and various nitrogen-quaternized heterocycles like indolium, benzoindolium, and benzothiazolium derivatives. nih.govacs.orgacs.org The reaction is also central to creating extended polymethine chains through successive condensation steps. thieme-connect.com In some syntheses, phenothiazine (B1677639) aldehyde is reacted with different methylene active compounds to produce a range of this compound dyes in excellent yields. mdpi.com
| Donor Precursor (Aldehyde) | Acceptor Precursor (Active Methylene Compound) | Catalyst/Conditions | Resulting this compound Type | Reference |
|---|---|---|---|---|
| 4-Carboxybenzaldehyde | Indolium/Benzoindolium/Benzothiazolium derivatives | Ammonium acetate | Carboxylated merocyanines | nih.govacs.org |
| Phenothiazine aldehyde | Various methylene active compounds | Not specified | Phenothiazine-based merocyanines | mdpi.com |
| Flavylium donor hemicyanine | Malononitrile, 1,3-indandione, Barbituric acid derivatives | Base, acetic anhydride | Flavylium merocyanines | nih.gov |
| 7-bromo carbazole (B46965) carbaldehyde | Methylene active acids | Piperidine/Ammonium acetate | Carbazole-based merocyanines | thieme-connect.de |
Alongside the Knoevenagel reaction, the Aldol condensation is another classical method employed in the synthesis of merocyanines. mdpi.comnih.gov This reaction involves the condensation of aldehydes and ketones to form α,β-unsaturated ketones, which can serve as the core structure of the this compound dye. researchgate.net For instance, 7-substituted 10H-phenothiazin-3-yl moieties, acting as donor fragments, can be synthesized from the corresponding carbaldehyde via aldol condensation under mild conditions. thieme-connect.de The reaction is foundational to the synthesis of many polymethine dyes and remains relevant in modern synthetic strategies. mdpi.commdpi.com Efficient and environmentally friendly protocols have been developed, such as performing the aldol condensation in water with the aid of polyethylene (B3416737) glycol 400. researchgate.netresearchgate.net
Knoevenagel Condensation
Advanced Synthetic Strategies for this compound Libraries
Modern synthetic chemistry has introduced highly efficient methods for producing large, diverse collections of this compound dyes. These strategies are crucial for exploring the vast chemical space of these compounds and for identifying candidates with specific, optimized properties.
Multi-component reactions (MCRs), which combine three or more reactants in a single one-pot process, are a powerful tool for efficiently constructing complex molecules like merocyanines. mdpi.comnih.govrsc.org A prime example is the consecutive three-component Suzuki-Knoevenagel condensation (SuKnoCon) sequence. thieme-connect.dethieme-connect.com This highly practical process involves the one-pot reaction of (hetero)aromatic bromoaldehydes, (hetero)aryl boronic acids or esters, and active methylene compounds. mdpi.comnih.gov
The process typically begins with a palladium-catalyzed Suzuki cross-coupling between the bromoaldehyde and the boronic acid derivative to form an aldehyde intermediate. mdpi.comthieme-connect.de Without isolation, a Knoevenagel condensation is then initiated by adding the active methylene compound and a catalyst (such as piperidine or ammonium acetate), leading to the final this compound dye. thieme-connect.dethieme-connect.com This modular approach allows for the creation of extensive substance libraries by varying each of the three components, providing rapid access to dozens of donor-π-bridge-acceptor molecules with diverse electronic properties in moderate to excellent yields. mdpi.comnih.govresearchgate.net
| Component Type | Examples of Reactants Used | Resulting Structural Variation | Reference |
|---|---|---|---|
| (Hetero)aromatic Bromoaldehydes | 4-bromobenzaldehyde, 5-bromothiophene-2-carbaldehyde, 7-bromo carbazole carbaldehyde, 7-bromophenothiazine-3-carbaldehyde | Varied π-bridge | mdpi.comthieme-connect.de |
| (Hetero)aryl Boronic Acids/Esters | p-tolyl boronic acid, 3-thienylboronic acid, pinacolyl 1-methylpyrazol-4-yl boronate, various electron-rich and electron-deficient (hetero)aryl boronates | Varied donor groups | mdpi.comthieme-connect.de |
| Methylene Active Compounds | N-methyl rhodanine, cyanoacetic acid derivatives, barbituric acid derivatives | Varied acceptor groups | mdpi.comthieme-connect.de |
The development of efficient synthetic methods like MCRs has enabled a combinatorial approach to this compound synthesis. arkat-usa.org By systematically combining a set of donor precursors with a set of acceptor precursors, large and diverse libraries of dyes can be generated. nih.govhahnlab.com For example, a library of 25 this compound dyes was created through the combinatorial reaction of 5 donor and 5 acceptor heterocycles to systematically examine the effects of their structural features on key photophysical properties. nih.gov
This diversity-oriented synthesis is invaluable for establishing detailed structure-property relationships. mdpi.comnih.gov By creating a series of related compounds (a consanguineous series) and measuring their electronic and photophysical properties (e.g., oxidation potentials, absorption/emission spectra), researchers can perform correlation analyses. mdpi.com These studies reveal how systematic changes in the molecular structure—such as modifying the electron-donating or -accepting strength of the end groups or altering the π-conjugated bridge—influence the dye's characteristics. mdpi.comnih.gov This approach facilitates the rational design and "hit screening" for functional chromophores tailored for specific applications, from organic photovoltaics to live-cell imaging biosensors. mdpi.comnih.govhahnlab.com
Electropolymerization for Polymer Backbone Incorporation
Electropolymerization presents a robust method for integrating this compound (MC) dyes directly into the backbone of conductive polymers. dcu.ieresearchgate.net This technique often utilizes a photoswitchable spiropyran (SP) precursor that is covalently linked to polymerizable units, such as alkoxythiophene groups. dcu.iersc.org During the electrochemical polymerization process, the SP moiety can undergo an irreversible oxidative ring-opening to form the more planar and electroactive this compound isomer, which is then trapped within the growing polymer chain. dcu.iedcu.ie
One notable example involves the electropolymerization of a dithiophenespiropyran monomer. dcu.ie The resulting polymer, polyTMC4, incorporates the this compound unit directly into its conjugated backbone. dcu.ieresearchgate.net Spectroelectrochemical studies confirm that the this compound form is present in both the neutral and oxidized states of the polymer. researchgate.net This incorporation of the MC structure imparts unique optical and electrochemical properties to the polymer. For instance, the subsequent electrochemistry of the polymer film is complex, involving the oxidation of both the polyterthiophene backbone and the this compound substituents. dcu.ie
Furthermore, the properties of these MC-based conductive polymers can be modulated. The introduction of metal ions, such as cobalt, during electropolymerization has been shown to enhance the conductivity, morphology, and optical characteristics of the resulting polymer films, even when the metal is present in very small quantities. dcu.iersc.org This approach highlights a sophisticated strategy for creating multifunctional materials where the unique attributes of this compound dyes are harnessed within a stable, processable polymer matrix. dcu.ie
Rational Molecular Design for Tunable Properties
The optical and electronic properties of this compound dyes are not fixed but can be precisely tuned through rational molecular design. By systematically modifying their chemical structure, researchers can tailor these compounds for highly specific functions. This includes the strategic functionalization of the dye scaffold with specific chemical groups, the integration of photoswitchable precursors to control their behavior with light, analyzing the effects of various substituents on their stability and optical output, and incorporating reactive side chains for conjugation to other molecules.
Functionalization for Specific Research Applications (e.g., Carboxylation)
Functionalization with specific chemical groups is a key strategy for adapting this compound dyes for particular research applications. Carboxylation, the introduction of a carboxylic acid group (–COOH), is a widely used technique to enhance the utility of these dyes, particularly in biological contexts. acs.orgnih.gov
The synthesis of carboxylated merocyanines can be achieved through methods like the Knoevenagel condensation. acs.orgnih.gov This reaction typically involves the coupling of a nitrogen-quaternized heterocycle (such as an indolium, benzoindolium, or benzothiazolium derivative) with an aldehyde-bearing carboxylic acid, like 4-formylbenzoic acid, in a basic medium. acs.orgnih.gov The presence of the carboxyl group often improves water solubility and provides a reactive handle for covalent attachment to biomolecules, such as proteins. nih.gov For example, carboxylated merocyanines have been studied for their interaction with bovine serum albumin (BSA), indicating their potential as optical sensors for protein binding. acs.orgnih.gov
The choice of the heterocyclic core in these carboxylated dyes significantly influences their photophysical properties. As shown in the table below, extending the π-conjugation by using a benzoindolium system instead of an indolium system results in a notable red-shift in the absorption and emission maxima. acs.org
| Compound Name | Heterocyclic Core | Alkyl Chain | Absorption Max (λ_abs) in MeOH (nm) | Emission Max (λ_em) in MeOH (nm) | Stokes Shift (cm⁻¹) |
| This compound 3 | Benzoindolium | -(CH₂)₃SO₃⁻ | 484 | 557 | 2690 |
| This compound 6 | Benzothiazolium | -CH₃ | 433 | 511 | 3580 |
| This compound 7 | Indolium | -(CH₂)₃SO₃⁻ | 435 | 512 | 3500 |
| Data sourced from a study on carboxylated this compound-based fluorophores. acs.org |
Integration of Photoswitchable Moieties (Spiropyran Precursors)
Many applications of merocyanines are dependent on their generation from photoswitchable precursors, most notably spiropyrans (SP). nih.govwikipedia.org Spiropyrans are a class of photochromic molecules that exist in a thermodynamically stable, colorless, ring-closed form. nih.govnih.gov This form consists of two heterocyclic moieties linked by a central spiro-carbon atom, holding them in orthogonal planes and preventing extended π-conjugation. nih.govwikipedia.org
Upon exposure to an external stimulus, such as UV light, a change in pH, or the presence of certain metal ions, the spiropyran undergoes a significant structural transformation. nih.govanalis.com.my The process involves the heterolytic cleavage of the C-spiro-O bond, which allows the molecule to isomerize into its open-ring, planar this compound (MC) form. nih.govmdpi.comresearchgate.net This transformation results in:
Color Change: The formation of an extended π-conjugated system in the MC form leads to strong absorption in the visible spectrum (typically 500–600 nm), causing the compound to become intensely colored. nih.gov
Change in Polarity: The MC form is a zwitterionic (dipolar) species, making it significantly more polar than the closed SP form. nih.gov
Reversibility: This isomerization is typically reversible. The colored MC form can revert to the colorless SP form upon treatment with visible light or through thermal relaxation in the dark. nih.gov
This reversible interconversion between the spiropyran and this compound isomers is the fundamental principle behind their use as molecular switches in smart materials, sensors, and optical data storage. nih.govwikipedia.org
Substitution Effects on Photostability and Optical Characteristics
The photostability and optical properties of this compound dyes can be significantly altered by the introduction of different substituent groups at various positions on the molecular scaffold. nih.govacs.org These modifications can influence the electron density distribution, the energy levels of the molecular orbitals, and the dye's reactivity, particularly towards photobleaching agents like singlet oxygen. hahnlab.com
A notable strategy for enhancing photostability involves the placement of a cyano (–CN) group in the central polymethine chain. hahnlab.com Research has demonstrated that this substitution substantially improves the dye's resistance to photobleaching. The mechanism is believed to involve a reduction in the reactivity of the dye with singlet oxygen, a primary cause of photodegradation. hahnlab.com However, this modification also impacts the optical properties, typically causing a hypsochromic (blue) shift in both the absorption and emission maxima and a decrease in the molar extinction coefficient, while the fluorescence quantum yield may remain unaffected. hahnlab.com
The following table illustrates the effect of cyano-substitution on the photophysical properties of a this compound dye.
| Dye | Extinction Coefficient (ε) in MeOH (M⁻¹cm⁻¹) | Absorption Max (λ_abs) in MeOH (nm) | Emission Max (λ_em) in MeOH (nm) | Relative Photostability |
| I-SO (unsubstituted) | 205,000 | 590 | 610 | 1.0 |
| I-SO-CN (cyano-substituted) | 78,000 | 535 | 590 | 13.0 |
| Data sourced from a study on improving this compound photostability. hahnlab.com |
Furthermore, systematic variation of the terminal electron donor and acceptor heterocycles has a profound effect on the dye's brightness, environmental sensitivity, and solvatochromism. nih.govacs.org For instance, strengthening the electron-donating ability of the donor group or the electron-accepting ability of the acceptor group can tune the absorption and emission wavelengths across the visible spectrum. nih.govjournal-spqeo.org.ua
Incorporating Reactive Side Chains for Biosensor Development
To create effective fluorescent biosensors, this compound dyes are often synthesized with reactive side chains that allow for their covalent attachment to target biomolecules, such as proteins. nih.govnih.govacs.org This strategic incorporation enables the dye to act as a reporter, signaling changes in its local environment, such as the conformational changes that occur during protein activation. nih.gov
One-pot synthetic methods have been developed to efficiently produce water-soluble this compound dyes that contain reactive functionalities. nih.govnih.gov These side chains can include groups like chloro- or iodoacetamides, which are reactive towards cysteine residues in proteins. acs.org By carefully selecting the donor and acceptor components of the dye, researchers can optimize its photophysical properties for specific imaging applications. nih.govacs.org
A powerful application of this strategy is the development of a biosensor for Cdc42, a protein involved in cell signaling. nih.govnih.gov A specifically designed this compound dye, mero60, was prepared with a reactive side chain for protein labeling. nih.gov When this dye-based biosensor binds to the activated form of Cdc42, it exhibits a remarkable 1470% increase in fluorescence intensity, allowing for the visualization of protein activation dynamics within living cells. nih.govresearchgate.net
| Dye Name | % Yield | Quantum Yield (QY) in DMSO | Extinction Coefficient (ε) in DMSO (M⁻¹cm⁻¹) | Absorption Max (λ_abs) in DMSO (nm) | Emission Max (λ_em) in DMSO (nm) |
| mero60 | 21 | 0.37 | 126,000 | 593 | 620 |
| Data sourced from a study on environment-sensing this compound dyes for live cell imaging. nih.gov |
Spectroscopic Characterization and Elucidation of Merocyanine Electronic Structure
Electronic Spectroscopy
Electronic spectroscopy is a cornerstone in the characterization of merocyanine dyes, offering a window into their complex electronic transitions and how these are influenced by external factors.
UV-Visible Absorption Spectroscopy
UV-Visible absorption spectroscopy is a primary tool for investigating the electronic structure of this compound dyes. acs.org The spectra are characterized by a strong absorption band in the visible region, which corresponds to a π-π* electronic transition along the polymethine chain. researchgate.net The position, intensity, and shape of this absorption band are highly sensitive to the dye's molecular structure, the polarity of the solvent, and aggregation. researchgate.netresearchgate.net
A key feature of many this compound dyes is their solvatochromism, the change in their absorption color with solvent polarity. uoguelph.ca Many merocyanines exhibit negative solvatochromism, where the absorption maximum shifts to shorter wavelengths (a hypsochromic or blue shift) as the solvent polarity increases. acs.orgnih.gov This is attributed to the stabilization of the polar, zwitterionic ground state in polar solvents. uoguelph.caacs.org Conversely, in nonpolar solvents, the less polar, polyene-like structure is favored, resulting in a bathochromic (red) shift. researchgate.netacs.org For instance, the this compound dye 1-methyl-4-[(oxocyclo-hexadienylidene)ethylidene]-1,4-dihydropyridine (MOED) shows distinct spectral changes in the presence of different salts in aqueous solutions, indicating the formation of new absorbing species. epa.gov
The aggregation of this compound dyes, particularly the formation of dimers, also significantly affects their UV-Vis spectra. acs.orgnih.gov Dimerization can lead to either a hypsochromic (H-aggregate) or bathochromic (J-aggregate) shift of the absorption band compared to the monomer. d-nb.info For example, concentration-dependent studies of a highly dipolar this compound in 1,4-dioxane (B91453) showed clear evidence of dimerization through changes in the UV/Vis absorption data. nih.gov
Gas-phase absorption spectra of a vinylogous series of merocyanines revealed that their long-wavelength absorption bands are considerably shifted to shorter wavelengths, are broader, and less intense compared to their spectra in solution, even in low-polarity n-hexane. researchgate.net This suggests that in the absence of solvent, their electronic structure is closer to the nonpolar polyene form. researchgate.net
The following table provides examples of absorption maxima for various this compound dyes in different solvents:
| This compound Dye | Solvent | Absorption Maximum (λmax, nm) |
| This compound 540 | Ethanol (B145695) | 559.5, 560.2 |
| This compound 540 | Water | 573 |
| This compound 540 | N,N-dimethylformamide (DMF) | 622 |
| pyr3pi | Chloroform (B151607) | Varies with temperature |
| MC-C60 | Toluene | 537 |
| Dye 1 | n-hexane, toluene, DCM, ethanol | Varies |
| Brooker's this compound analogue (NEP) | Various | Enhanced solvatochromism |
Table built from data in sources nih.govd-nb.infoomlc.orgnih.govnih.govrsc.org
Fluorescence Spectroscopy
Fluorescence spectroscopy provides valuable information about the excited-state properties of this compound dyes. Upon excitation, these molecules emit light at a longer wavelength than they absorb, a phenomenon known as the Stokes shift. The fluorescence emission spectrum and quantum yield are highly dependent on the molecular structure, solvent environment, and the extent of intramolecular charge transfer (ICT). researchgate.net
The fluorescence of merocyanines is often sensitive to solvent polarity, a property known as fluorosolvatochromism. For example, Brooker's this compound exhibits a fluorescence emission maximum at 573 nm in water and 622 nm in N,N-dimethylformamide (DMF). nih.gov The fluorescence quantum yields (Φf) of many merocyanines are often low, typically less than 10%, suggesting that non-radiative decay processes are significant. nih.gov For instance, the fluorescence lifetime of Brooker's this compound in methanol (B129727) was measured to be a very short 230 ps, indicating rapid decay from the excited state through non-radiative pathways. nih.gov
The deviation from an ideal polymethine structure towards either a non-polar polyene or a dipolar polyene structure can lead to a decrease in the fluorescence quantum yield. researchgate.net For this compound 540 in ethanol, the quantum yield has been reported to be around 0.39, although other studies have cited lower values. omlc.org The variation in reported quantum yields can be attributed to factors such as sample purity and experimental conditions. omlc.org
The table below shows fluorescence data for select this compound compounds.
| Compound | Solvent | Excitation Wavelength (nm) | Emission Maximum (λmax, nm) | Quantum Yield (Φf) |
| This compound 540 | Ethanol | 530 | - | 0.16, 0.29, 0.39 |
| Brooker's this compound | Water | - | 573 | < 10% |
| Brooker's this compound | DMF | - | 622 | < 10% |
| Dye 1 | Ethanol | - | - | 73% (relative to Coumarin 1) |
| Dye 2 | Ethanol | - | - | 95% (relative to Rhodamine 6G) |
| Dye 3 | Methanol | - | - | 27% (relative to Nile blue) |
Electrooptical Absorption Spectroscopy
Electrooptical absorption spectroscopy, also known as Stark spectroscopy, is a powerful technique for probing the change in dipole moment (Δμ) and polarizability upon electronic excitation. acs.org This method involves measuring the absorption spectrum of a sample in the presence of an external electric field. The resulting spectral shifts and broadening provide quantitative information about the electronic structure of the ground and excited states. acs.org
For this compound dyes, electrooptical absorption measurements have been instrumental in determining their ground-state and excited-state dipole moments, which is crucial for understanding their solvatochromic behavior and the degree of charge transfer. acs.orgrsc.org These studies have confirmed that for many merocyanines, the ground state becomes more dipolar in more polar solvents. acs.org The technique has also been used to study the thermodynamics of dimerization in solution. acs.orgnih.gov
Research on axially chiral indolenine this compound dimers revealed that stronger electron-withdrawing acceptor groups lead to a more cyanine-like character, as determined by electro-optical absorption measurements. uni-bonn.de Similarly, for a series of polymethine chain extended merocyanines, this technique was used to study their optical and electronic properties. acs.org
Spectroscopic Analysis of Zwitterionic/Vinylogous Amide Character
The electronic structure of this compound dyes can be described as a resonance hybrid between a neutral, polyene-like form and a zwitterionic, cyanine-like form. The relative contribution of these two forms, often referred to as the zwitterionic or vinylogous amide character, is a key determinant of the dye's properties and can be probed using various spectroscopic methods. researchgate.netepa.gov
UV-Vis and NMR spectroscopy are particularly useful in this regard. Systematic NMR and UV-Vis analysis of Brooker's this compound dyes has shown that the solvent polarity governs the electronic structure. researchgate.netchemrxiv.org A hypsochromic shift in the UV-Vis absorption spectrum with increasing solvent polarity is indicative of a greater zwitterionic character in the ground state. acs.orgnih.gov For instance, spectroscopic data for the this compound dye pyr3pi indicate that it exists in its zwitterionic form even in low-polarity solvents. acs.orgnih.gov
The spectral changes observed in aqueous solutions of the this compound dye MOED in the presence of various salts suggest the formation of a new absorbing species, which points to a shift in the equilibrium between the different resonance structures. epa.gov This highlights the sensitivity of the vinylogous amide system to its environment. epa.gov
Vibrational Spectroscopy
Vibrational spectroscopy provides detailed information about the bonding and structure of molecules by probing their vibrational modes.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for characterizing the structural features of this compound dyes. solubilityofthings.com The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending of chemical bonds. compoundchem.com The resulting IR spectrum provides a molecular fingerprint, with specific absorption bands corresponding to particular functional groups and structural motifs within the molecule. solubilityofthings.comcompoundchem.com
In this compound dyes, IR spectroscopy can be used to identify characteristic vibrations of the polymethine chain, the donor and acceptor end groups, and other substituents. For example, the stretching vibration of a phenolic OH group in a series of ionic this compound dyes was observed as a broad band in the range of 3344–3429 cm⁻¹, indicating the presence of hydrogen bonding. bas.bgresearchgate.net The analysis of the C=O stretching region in the IR spectra of certain this compound dyes has revealed the presence of intramolecular hydrogen bonding or the formation of "ring dimers" via carboxylic groups, depending on the length of an attached hydrocarbon chain. rsc.org
Furthermore, IR spectroscopy of ¹³C-enriched this compound dyes has provided evidence for enhanced intramolecular charge transfer in J-aggregates compared to isolated molecules. nih.gov The technique has also been used in conjunction with other methods to unambiguously assign the structure of newly synthesized this compound compounds. mdpi.com
Raman Spectroscopy
Raman spectroscopy, in conjunction with density functional theory (DFT) calculations, serves as a powerful tool for the structural and vibrational analysis of this compound dyes. frontiersin.orgresearchgate.netresearchgate.net Studies have successfully identified the prevalence of different conformers, such as the trans- and cis-isomers of the protonated form (MCH+), in both solid state and in solutions like acetonitrile (B52724). frontiersin.orgresearchgate.netfrontiersin.orgnih.gov
Key vibrational modes that act as markers for the this compound structure have been identified. Prominent among these are the ethylenic C=C stretching vibration and the pyridinium (B92312) C-N stretching vibration. frontiersin.orgresearchgate.netnih.gov In acetonitrile solution, these bands are typically observed around 1538 cm⁻¹ and 1133 cm⁻¹, respectively. researchgate.netnih.gov The analysis of these and other bands in the Raman spectrum provides detailed insight into the molecular structure and bonding within the this compound chromophore. bas.bg Solid-state Raman spectroscopy has also been employed to characterize the vibrational properties of ionic this compound dyes, where DFT calculations help predict and assign the complex, often mixed, vibrational modes that arise from intramolecular charge transfer (ICT). bas.bg
Table 1. Key Raman Marker Bands for this compound in Acetonitrile
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| Ethylenic C=C Stretch | 1538 | researchgate.net, nih.gov |
| Pyridinium C-N Stretch | 1133 | researchgate.net, nih.gov |
Surface-Enhanced Raman Scattering (SERS) and Surface-Enhanced Resonance Raman Scattering (SERRS)
Surface-Enhanced Raman Scattering (SERS) and its resonant counterpart, SERRS, offer exceptionally high sensitivity for studying this compound molecules adsorbed on nanostructured metal surfaces, such as silver-coated films (SCFs). frontiersin.orgresearchgate.netfrontiersin.org These techniques enable the detection of merocyanines at sub-nanomolar concentrations, achieving analytical enhancement factors (AEF) on the order of 10¹⁰ for key Raman bands. researchgate.netfrontiersin.orgnih.gov
When this compound adsorbs onto a nanostructured silver surface, shifts in its characteristic Raman bands are observed. For instance, the ethylenic C=C stretch shifts from 1538 cm⁻¹ to 1540 cm⁻¹, and the pyridinium C-N stretch shifts from 1133 cm⁻¹ to 1126 cm⁻¹. researchgate.netfrontiersin.orgnih.gov These shifts are attributed to the preferential binding of a specific conformer or a change in the resonance equilibrium between the molecule's benzenoid and quinoid forms upon surface interaction. researchgate.netnih.gov
Excitation-wavelength-dependent SERS studies reveal that the signal amplification arises from a combination of two primary mechanisms: a dominant electromagnetic enhancement from surface plasmon resonance and a chemical (or resonance) enhancement effect. researchgate.netfrontiersin.org The latter is particularly significant for certain bands, such as the one at 1540 cm⁻¹, when the excitation laser is in resonance with an intramolecular charge transfer transition of the dye. frontiersin.org Through the combined application of SERRS and DFT, it has been established that the protonated trans-conformer (trans-MCH⁺) is the predominant species on the nanostructured silver surface, binding exclusively via the phenoxyl ring's oxygen atom. researchgate.netfrontiersin.orgnih.gov
Table 2. SERRS Findings for this compound Adsorbed on Nanostructured Silver Films
| Parameter | Finding | Reference |
|---|---|---|
| Ethylenic C=C Stretch Shift | 1538 cm⁻¹ → 1540 cm⁻¹ | researchgate.net, frontiersin.org, nih.gov |
| Pyridinium C-N Stretch Shift | 1133 cm⁻¹ → 1126 cm⁻¹ | researchgate.net, frontiersin.org, nih.gov |
| Analytical Enhancement Factor (AEF) | ~10¹⁰ | researchgate.net, frontiersin.org, nih.gov |
| Detection Limit | Sub-nanomolar (0.1 nM) | researchgate.net, nih.gov |
| Predominant Surface Conformer | trans-MCH⁺ | researchgate.net, frontiersin.org, nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ¹⁵N NMR Investigations of Electronic Structure and Solvation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for probing the ground-state π-electronic structure of this compound dyes and its response to the molecular environment. researchgate.netnih.gov ¹H and ¹³C NMR chemical shifts, as well as ³J(H,H) coupling constants, are highly sensitive to changes in electron density distribution caused by different solvents or substituents. researchgate.net This sensitivity allows for a detailed investigation into the balance between the neutral polyene and zwitterionic (quinoid) resonance structures.
¹H and ¹³C NMR studies have shown that the ground state of many merocyanines is best described as a resonance hybrid that is significantly weighted toward the zwitterionic form, even in solvents with low polarity. acs.org The degree of bond length alternation in the polymethine chain, a key indicator of the electronic structure, can be assessed by analyzing the ³J(H,H) coupling constants and the differences in ¹³C chemical shifts between adjacent carbon atoms. researchgate.net
¹⁵N NMR spectroscopy provides a direct probe into the electronic environment of the nitrogen atoms within the chromophore. chemrxiv.org A systematic analysis of Brooker's this compound dyes revealed a strong correlation between the ¹⁵N NMR chemical shifts and empirical solvent polarity scales like ET(30). chemrxiv.org This relationship directly links the observable NMR data to the electronic structure, specifically the balance between the zwitterionic and vinylogous amide forms, offering a method to quantify the effects of solvation. chemrxiv.org
Table 3. Application of NMR Parameters in this compound Electronic Structure Analysis
| NMR Parameter | Information Probed | Reference |
|---|---|---|
| ¹H & ¹³C Chemical Shifts | Overall electron density distribution, influence of solvent and substituents. | researchgate.net, acs.org, nih.gov |
| ³J(H,H) Coupling Constants | Correlates with C-C bond lengths, indicating bond length alternation. | researchgate.net |
| ¹⁵N Chemical Shifts | Electronic environment at nitrogen centers, balance of zwitterionic/amide forms. | chemrxiv.org |
Two-Dimensional NMR for Aggregate Structure Elucidation
Two-dimensional (2D) NMR spectroscopy is an indispensable tool for determining the solution-state structure of this compound aggregates. acs.orgnih.gov Techniques such as COSY, NOESY, ROESY, HMQC, and HMBC provide through-bond and through-space correlation data that reveal the precise arrangement of molecules within a supramolecular assembly. nih.govacs.org
In-depth 2D NMR studies have provided clear evidence for the formation of well-defined aggregate structures driven by strong dipolar and π-π interactions. acs.orgnih.gov For example, research has confirmed the formation of centrosymmetric dimers with an antiparallel orientation of the molecular dipoles. acs.org Other studies using 2D NMR have successfully characterized more complex structures, including well-defined quadruple dye stacks and folded triple π-stacks for oligomeric merocyanines. d-nb.inforsc.org Evidence for these structures is often obtained from ¹H-¹H Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments, which map the spatial proximity of protons, and from the characteristic upfield or downfield shifts of aromatic proton signals upon π-stacking. d-nb.inforsc.org
NMR Kinetic Studies
NMR spectroscopy is a versatile method for investigating the kinetics of chemical and photochemical processes involving merocyanines. rsc.orgnih.gov By monitoring the changes in signal intensities of reactants, intermediates, and products over time, detailed kinetic and thermodynamic parameters can be extracted. nih.gov
This approach has been successfully applied to study the thermal relaxation of photogenerated merocyanines. From such experiments, it is possible to calculate the rate constants for thermal bleaching (k), the half-life of the colored form (τ), and the activation enthalpy (ΔH‡). In the study of metastable-state photoacids, ¹H NMR has been used to quantify the thermodynamics and kinetics of a multi-component equilibrium system, allowing for the experimental determination of dissociation constants for both the ground state (Kₐ) and the photo-activated metastable state (KMSₐ). researchgate.netrsc.org Furthermore, variable-temperature (VT) ¹H NMR has been employed to determine the Gibbs free enthalpy of activation (ΔG‡) for dynamic processes such as the rotation around the C–N bond in the this compound push-pull system. uni-duesseldorf.de
Photoelectron Spectroscopy of this compound-Surface Interactions
Photoelectron spectroscopy (PES), encompassing both Ultraviolet Photoelectron Spectroscopy (UPS) and X-ray Photoelectron Spectroscopy (XPS), provides critical insights into the electronic structure and chemical interactions at the interface between this compound films and various substrates. arxiv.orgaip.orgarxiv.org These surface-sensitive techniques are used to study molecular orientation, bonding mechanisms, and the evolution of electronic properties during film growth. arxiv.orgarxiv.org
Studies of a highly dipolar this compound on single-crystal metal surfaces like gold (Au(100)), silver (Ag(100)), and copper (Cu(100)) have revealed detailed information about the interface formation. arxiv.orgarxiv.orgresearchgate.net
Molecular Orientation and Bonding: In the initial monolayer, XPS results indicate that the this compound molecules adopt a flat-lying, face-on orientation, binding to the metal surface through both of their sulfur atoms. arxiv.orgarxiv.orgresearchgate.net
Substrate-Molecule Interaction: The strength of the chemical interaction varies with the substrate, following the trend Au < Ag < Cu. arxiv.org On Au(100) and Ag(100), the interaction involves charge transfer from the sulfur atoms to the substrate. On Cu(100), a stronger metal-sulfur bond is formed, which significantly perturbs the molecule's π-electron system. arxiv.orgresearchgate.net
Film Growth and Aggregation: As the film thickness increases into the multilayer regime, UPS measurements show a gradual decrease in the ionization energy. arxiv.orgarxiv.org This is attributed to a change in molecular orientation followed by the formation of antiparallel dimers and larger molecular aggregates, which leads to increased charge carrier delocalization. arxiv.orgresearchgate.net
Interaction with Aluminum: An XPS study of the this compound/aluminum interface concluded that a chemical reaction occurs, with aluminum bonding to the oxygen atoms of the carbonyl group to form a C-O-Al complex. aip.org
Table 4. Summary of Photoelectron Spectroscopy Findings for this compound on Metal Surfaces
| Substrate | Key Findings | Technique(s) | Reference |
|---|---|---|---|
| Au(100), Ag(100) | Face-on monolayer orientation; bonding via two S atoms; charge transfer to substrate. | UPS, XPS | arxiv.org, arxiv.org, researchgate.net |
| Cu(100) | Strong metal-sulfur bond formation; perturbation of π-electron system. | UPS, XPS | arxiv.org, researchgate.net |
| Aluminum (Al) | Formation of a C-O-Al complex. | XPS | aip.org |
| All (Multilayer) | Lowering of ionization energy with thickness, indicating dimer/aggregate formation. | UPS | arxiv.org, arxiv.org, researchgate.net |
Mentioned Compounds
Intermolecular Interactions and Aggregation Phenomena of Merocyanine
Principles of Merocyanine Self-Assembly
The self-assembly of this compound dyes is primarily governed by a combination of strong dipole-dipole interactions and π-π stacking. rsc.orgresearchgate.net this compound molecules possess significant ground-state dipole moments, often exceeding 10 Debye, due to their donor-π-acceptor (D-π-A) structure. rsc.orgresearchgate.net This pronounced dipolar character is a key driver for their aggregation into well-defined structures, particularly in less polar solvents. rsc.orgresearchgate.net
The aggregation process can be influenced by several factors, including solvent polarity, concentration, and temperature. nih.gov In many cases, the self-assembly leads to the formation of antiparallel stacked dimers as the fundamental building block. rsc.orgresearchgate.net This antiparallel arrangement allows for the cancellation of the large ground-state dipole moments, which is an energetically favorable configuration. researchgate.net The strength of these dipolar interactions can be so significant that they are comparable to hydrogen bonds, enabling the construction of predictable supramolecular architectures. researchgate.net
Furthermore, the nature of the substrate on which this compound dyes are deposited can also play a crucial role in directing their self-assembly. oatext.com For instance, interactions with a metal substrate can lead to different aggregation behavior compared to a glass surface. oatext.com The self-assembly process is not limited to simple dimerization; under certain conditions, it can lead to the formation of more complex, hierarchical structures, including supramolecular polymers and gels. nih.govresearchgate.net
Types of Aggregates
The intermolecular interactions in this compound dyes give rise to distinct types of aggregates, most notably J- and H-aggregates, which are characterized by their unique spectroscopic signatures. Dimerization also represents a fundamental aggregation mechanism.
J-Aggregates (Red-Shifted)
J-aggregates are characterized by a sharp, red-shifted absorption band relative to the monomer. This phenomenon, known as a bathochromic shift, arises from a head-to-tail arrangement of the transition dipole moments of the constituent dye molecules. While the static dipole moments of this compound dyes typically favor H-aggregation, J-aggregates can be formed under specific conditions. aip.orgnih.gov
For example, the presence of metallic cations can promote the formation of J-aggregates in amphiphilic this compound dyes. aip.orgnih.gov The formation of intermolecular hydrogen bonds can also compensate for the electrostatic disadvantage of J-aggregation in the presence of water. aip.orgnih.gov J-aggregates have been successfully generated in Langmuir-Blodgett films and on mesoporous substrates. aip.orgacs.org In some instances, two-dimensional J-aggregates exhibiting either a single exciton (B1674681) band or Davidov splitting have been observed. acs.org A recent strategy for creating J-aggregates involves using amphiphilic this compound dyes that form slip-stacked two-dimensional nanosheets. nih.gov
H-Aggregates (Blue-Shifted)
H-aggregates exhibit a blue-shifted absorption band (hypsochromic shift) compared to the monomer, which is a result of a side-by-side or co-facial stacking of the dye molecules. acs.orgacs.org This arrangement is often favored by the strong dipole-dipole interactions in this compound dyes, leading to an antiparallel orientation that minimizes electrostatic repulsion. researchgate.net
The formation of H-aggregates is a common phenomenon for this compound dyes in solution and in the solid state. nih.govacs.org For instance, H-aggregation can be induced at the surface of colloidal metal oxide particles. acs.org Interestingly, while H-aggregates are often associated with fluorescence quenching, some studies have reported an unexpected increase in fluorescence intensity and lifetime in slightly twisted, face-to-face π-stacked dimer aggregates, a finding that can be explained by exciton theory. exlibrisgroup.com
Dimerization Mechanisms and Structural Elucidation
Dimerization is a fundamental step in the aggregation of this compound dyes, driven by the strong dipolar and π-π interactions between the molecules. nih.govacs.org Extensive research has provided clear evidence for the formation of dimers in both concentrated solutions and the solid state. nih.govacs.org The thermodynamics of this process can be investigated using techniques such as concentration-dependent UV-vis spectroscopy and permittivity measurements. nih.govacs.org
A key feature of the centrosymmetric dimers is the antiparallel ordering of the dipole moments of the constituent this compound molecules. nih.govacs.org This arrangement, where the dipoles of the two monomers are oriented in opposite directions, leads to a cancellation of the net dipole moment of the dimer. researchgate.net This antiparallel stacking is energetically favorable as it minimizes the strong electrostatic repulsions between the highly polar dye molecules. rsc.org The structural elucidation of these antiparallel arrangements has been achieved through detailed 2D NMR studies, which can reveal close spatial proximity between protons on the different monomer units within the dimer. rsc.orgd-nb.info
Centrosymmetric Dimer Formation
Driving Forces and Stabilizing Factors for Aggregation
The self-assembly of this compound molecules into ordered aggregates is primarily driven by a combination of strong, directional intermolecular interactions. The specific nature and strength of these forces are influenced by the molecular structure of the dye, the solvent environment, and the presence of other chemical species.
A key characteristic of this compound dyes is their significant ground-state dipole moment, which can exceed 10 Debye. nih.govresearchgate.net This large dipole moment arises from the push-pull nature of the molecule, with electron-donating and electron-accepting groups connected by a polymethine or polyene chain. nih.govnih.gov These strong and directional dipole-dipole interactions are a primary driving force for the self-assembly of this compound dyes into antiparallel dimer aggregates, a phenomenon observed even in dilute solutions. nih.govresearchgate.net The antiparallel arrangement allows for the cancellation of the large ground-state dipole moments, leading to a more stable configuration. researchgate.netnih.gov
The strength of these electrostatic interactions is highly dependent on the polarity of the surrounding medium. rsc.org In nonpolar solvents, the dipole-dipole interactions are maximized, strongly favoring the formation of aggregates. rsc.orgrsc.org Conversely, polar solvents can interact favorably with the dipolar dyes, reducing the driving force for aggregation. rsc.org This directional and strong binding, often compared to hydrogen bonding, allows for the construction of predictable supramolecular architectures. nih.govresearchgate.net
In addition to electrostatic forces, π-π stacking interactions play a crucial role in the formation and stabilization of this compound aggregates. nih.gov These interactions arise from the attractive, noncovalent forces between the aromatic rings of adjacent dye molecules. The co-facial orientation of the molecular π-systems is a common feature in this compound aggregates, creating stacks of chromophores. rsc.org
The extent of π-π stacking is influenced by the length of the π-conjugated bridge in the this compound molecule. db-thueringen.deacs.org Longer π-bridges can promote aggregation through enhanced π-π stacking. db-thueringen.de In some cases, the aggregation process is a stepwise one, with initial dimer formation driven by dipole-dipole interactions, followed by the formation of larger π-stacked oligomers at higher concentrations or in less polar solvents. rsc.org The intermolecular distance in these π-stacks is typically around 3.5 Å. rsc.org The combination of dipole-dipole and π-π interactions leads to well-defined, co-facially packed structures. researchgate.net
Intermolecular hydrogen bonding is another significant factor that can contribute to the stabilization of this compound aggregates. acs.orgacs.orgresearchgate.net This is particularly relevant for this compound dyes that possess functional groups capable of forming hydrogen bonds, such as carboxylic acid or amide moieties. rsc.orgacs.orgresearchgate.net
For instance, in certain this compound oligomers, hydrogen bonds can form between the amide protons of a spacer unit and the carbonyl oxygen atom of an adjacent this compound moiety, supporting a folded, stacked conformation. rsc.org In other systems, intermolecular hydrogen bonds between carboxyl and keto groups have been proposed to compensate for electrostatic disadvantages, particularly in the presence of water. researchgate.net The formation of infinite hydrogen-bonded networks has also been observed, playing a crucial role in the construction of noncentrosymmetric crystal structures. researchgate.net Theoretical studies also suggest that hydrogen bonds play a major role in the intermolecular interactions governing aggregate formation. db-thueringen.de
The aggregation behavior of this compound dyes can be significantly influenced by the presence of hydrophobic alkyl chains and counterions. acs.orgresearchgate.net While it has been shown that long alkyl substituents are not strictly necessary to stabilize J-aggregates, they can play a role in controlling the orientation of the dye at interfaces and stabilizing two-dimensional aggregate structures. acs.org The interaction between hydrophobic aliphatic tails can also be a driving force for dimer formation. researchgate.net
Counterions can have a pronounced effect on aggregation. acs.orgresearchgate.net The type of counterion can influence the formation and stability of aggregates. For example, the presence of certain metal cations can facilitate the formation of J-aggregates, although the interaction may be indirect, involving Coulombic forces and hydrogen bonding through the cation's solvation shell. acs.org The removal or complexation of these counterions, for instance by adding a crown ether, can inhibit the formation of J-aggregates. acs.org
Intermolecular Hydrogen Bonding in Aggregates
Impact of Aggregation on Optical and Electronic Properties
The aggregation of this compound dyes has a profound impact on their optical and electronic properties. rsc.orgunibo.it The formation of aggregates leads to significant changes in the absorption and emission spectra compared to the monomeric form. researchgate.net These changes are a direct consequence of the excitonic coupling between the transition dipole moments of the closely packed chromophores. nih.govrsc.org
The type of aggregate formed, typically classified as H- (face-to-face) or J- (edge-to-edge) aggregates, determines the nature of the spectral shift. mdpi.com H-aggregates generally exhibit a blue-shifted (hypsochromic) absorption band relative to the monomer, while J-aggregates show a red-shifted (bathochromic) and often narrowed absorption band. acs.orgresearchgate.netmdpi.com In some cases, a splitting of the absorption band, known as Davydov splitting, can be observed, providing further information about the aggregate structure. rsc.orgacs.orgacs.org
Aggregation also significantly affects the fluorescence properties of this compound dyes. While H-aggregates are often associated with fluorescence quenching, some studies have reported aggregation-induced emission enhancement (AIEE), where the fluorescence intensity increases upon aggregation due to the rigidification of the molecular structure. rsc.orgresearchgate.net
From an electronic perspective, molecular aggregation can lead to enhanced exciton and charge transport due to the coupling of transition dipole moments. rsc.org The charge carrier mobility in thin films of this compound dyes has been shown to increase by several orders of magnitude upon aggregation. rsc.orgresearchgate.net This is attributed to the ordered, co-facial arrangement of the π-systems, which is advantageous for lateral charge transport. rsc.org The delocalization of the charge transfer exciton is also influenced by the degree of aggregation. unibo.it
| Interaction Type | Description | Impact on Aggregation |
| Electrostatic Dipole-Dipole | Strong, directional interactions between the large ground-state dipole moments of this compound molecules. nih.govresearchgate.net | Primary driving force for the formation of antiparallel aggregates, especially in nonpolar solvents. nih.govresearchgate.netrsc.org |
| π-π Stacking | Noncovalent attractive forces between the aromatic π-systems of adjacent dye molecules. nih.gov | Stabilizes co-facial arrangements, leading to the formation of stacked oligomers and extended aggregates. researchgate.netrsc.org |
| Intermolecular Hydrogen Bonding | Formation of hydrogen bonds between suitable functional groups on adjacent molecules. acs.orgacs.orgresearchgate.net | Provides additional stabilization to the aggregate structure and can direct the formation of specific packing motifs. rsc.orgresearchgate.net |
| Hydrophobic Interactions | Tendency of nonpolar alkyl chains to associate in aqueous or polar environments. researchgate.net | Can influence the orientation of dyes and contribute to the stability of the aggregate structure. acs.org |
| Counterion Effects | Electrostatic interactions and coordination with counterions present in the system. acs.orgresearchgate.net | Can promote or inhibit aggregation depending on the nature of the counterion and its interaction with the dye molecules. acs.org |
Aggregation in Confined Environments and on Surfaces
The aggregation behavior of this compound dyes can be significantly altered when they are confined in nanostructured environments or adsorbed onto surfaces. acs.orgacs.orgacs.org The geometry and surface properties of the confining material can act as a template, influencing the type and structure of the resulting aggregates. acs.orgacs.org
For instance, nanocrystalline films of metal oxides like TiO₂, Al₂O₃, and ZrO₂ have been used as hosts to study the aggregation of this compound dyes. acs.orgacs.org On hydroxylated TiO₂ surfaces, the structure of the this compound assemblies is controlled by the texture and surface charge of the porous substrate. acs.orgacs.org In such confined spaces, both H- and J-aggregates can be formed, and the aggregate structure can be sensitive to the presence of solvents, which can intercalate into the aggregate and stabilize a particular geometry. acs.orgacs.org
On surfaces like gold (Au) and silver (Ag), the orientation of the this compound molecules is highly dependent on the substrate. oatext.com On gold, molecules may lie flat on the surface in the initial layers, while on glass, a more random orientation is observed. oatext.com The interaction with the metal substrate can influence the initial formation of aggregates, which can then evolve into different structures as the film thickness increases. oatext.comarxiv.org For example, on gold substrates, J-type aggregates might form initially, followed by the formation of H-type aggregates in thicker films. oatext.com
The confinement can also affect the photophysical properties of the aggregates. For example, spiropyran, which can isomerize to a this compound form, shows altered switching behavior when confined on nanoparticles. acs.org The stabilization of the zwitterionic this compound form can be enhanced in confined spaces due to interactions with the surface or with other confined molecules. acs.org
Langmuir-Blodgett (LB) Films
The Langmuir-Blodgett (LB) technique offers a precise method for constructing highly ordered monomolecular and multilayer films, making it an ideal platform for studying and controlling the aggregation of this compound dyes. capes.gov.brnih.gov In these films, this compound molecules, often in combination with other amphiphilic molecules like fatty acids, can be organized into specific arrangements, most notably J-aggregates. capes.gov.brnih.gov
J-aggregates are characterized by a head-to-tail alignment of the dye molecules, which results in a sharp, narrow, and red-shifted absorption band (J-band) compared to the monomeric form. acs.org This red shift is a consequence of the strong excitonic coupling between the transition dipole moments of the aggregated molecules. The formation and properties of these aggregates in LB films are sensitive to a variety of factors, including surface pressure, temperature, and the composition of the film. acs.orgaip.org
Mixed LB films of this compound dyes with arachidic acid (C20) are classic systems for studying J-aggregate formation. capes.gov.brnih.gov The fatty acid acts as a matrix, influencing the packing and orientation of the dye molecules. capes.gov.br For instance, in mixed LB films of a this compound dye (MS) and arachidic acid, J-aggregates are formed that exhibit a sharp, red-shifted absorption band. aip.org The addition of n-octadecane to this binary system can modulate the aggregation state, leading to the formation of different types of aggregates. aip.org
The process of J-aggregation can also be induced by external stimuli. In LB films of an amphiphilic spiropyran, which isomerizes to a this compound (MC) form upon UV irradiation, J-aggregates of the MC form can be generated. acs.org This process is highly dependent on temperature and the presence of bilayer domains within the film. acs.org UV illumination at elevated temperatures (e.g., above 35 °C) promotes the formation of these J-aggregates, while at room temperature, only the isomerization from spiropyran to the monomeric this compound occurs. acs.org The resulting J-band in these LB films is typically observed around 620 nm with a narrow line width of about 12 nm. acs.org
The structural organization of these aggregates has been investigated using various spectroscopic and microscopic techniques. Electron spin resonance (ESR) spectroscopy has been instrumental in determining the in-plane orientation of dye molecules within the LB film, revealing a flow orientation effect that occurs during the film deposition process. capes.gov.brresearchgate.net Atomic force microscopy (AFM) has been used to visualize the morphology of these films, showing that J-aggregates often form distinct domains whose size can be dependent on the mixing ratio of the components. tandfonline.com
Table 1: Aggregation Behavior of this compound Dyes in Langmuir-Blodgett Films
| This compound System | Conditions | Observed Aggregates | Key Findings |
|---|---|---|---|
| This compound (MS) mixed with Arachidic Acid (C20) | Molar Ratio [MS]:[C20] = 1:2 | J-aggregates | Formation of red-shifted absorption band at 590 nm. aip.org |
| Spiropyran (SP) mixed with Octadecane or Stearic Acid | UV illumination at T > 35 °C | J-aggregates of this compound (MC) | Aggregation is dependent on temperature and the presence of bilayer domains. acs.org |
| This compound Dye (DS) mixed with Arachidic Acid (C20) | Dilution limit of the dye | J-aggregates | Allowed for the observation and control of the aggregate size. nih.gov |
| This compound 540 (MC540) with Octadecylamine (ODA) | Co-spreading at air/water interface | H-aggregates | Spectroscopic results indicated the formation of H-aggregates in both chloroform (B151607) and LB films. researchgate.net |
Mesoporous Networks
The confinement of this compound dyes within the nanoscale channels and pores of mesoporous materials, such as silica (B1680970) and metal oxides, provides a distinct environment that significantly influences their aggregation behavior and photochemical properties. acs.orgmrs-j.org The large internal surface area and well-defined pore structures of these networks offer a template for controlling the spatial arrangement of the guest dye molecules.
When this compound dyes are adsorbed onto mesoporous films of materials like aluminum oxide (Al₂O₃) or zirconium dioxide (ZrO₂), their aggregation state is highly dependent on the surrounding environment, such as the presence of humidity. acs.org For instance, on an Al₂O₃ film, the monomer absorption band is dominant in a dry atmosphere. However, in the presence of ethanol (B145695) vapor, the formation of H-aggregates is indicated by an intensification of a shoulder on the blue side of the absorption spectrum. acs.org The specific interaction with the substrate also plays a role, as evidenced by the different absorption maxima of the monomer on Al₂O₃ (528 nm) and ZrO₂ (537 nm). acs.org
The photochromism of spiropyran, which reversibly converts to its colored this compound form, has also been studied within mesoporous silica films. mrs-j.org In these confined spaces, the conversion between the spiropyran and this compound forms can be repeatedly triggered by alternating UV and visible light irradiation. mrs-j.org When the silica matrix is structured to be chiral, for example, by co-assembling with chiral peptide amphiphiles, the photo-induced this compound can exhibit chiroptical properties, such as circular dichroism (CD) signals. mrs-j.org This demonstrates that the organized environment of the mesoporous network can impart new functionalities to the embedded dye.
Nanoconfinement Effects on Isomerization and Fluorescence
Confining this compound dyes within nanoscale spaces, such as the cavities of coordination cages or on the surface of nanoparticles, exerts significant influence on their isomerization and fluorescence properties. acs.orgresearchgate.net These nanoconfinement effects arise from a combination of factors including increased local concentration, specific intermolecular interactions, and stabilization of particular isomers.
A general observation is that the zwitterionic, open-ring this compound form is often stabilized under nanoconfinement. acs.org When a spiropyran is encapsulated within the cavity of a coordination cage, it can spontaneously convert to the this compound isomer without photo-irradiation. acs.org This stabilization is attributed to favorable interactions, such as π-π stacking and electrostatic interactions, between the this compound molecule and the cage's framework. acs.org Similarly, when spiropyran derivatives are attached to the surface of gold nanoparticles, the open, zwitterionic this compound form can become the thermodynamically stable isomer. acs.org This effect is driven by the mutual stabilization of the zwitterionic molecules that are brought into close proximity on the nanoparticle surface. acs.org
This stabilization of the this compound form significantly perturbs the photochromic equilibrium. The efficiency and selectivity of the photoreactions can also be influenced by the preorganization of the photoswitches under confinement. acs.org
The fluorescence properties of this compound are also affected by nanoconfinement. For example, the fluorescence of light-emitting molecules can be tuned when they are confined. researchgate.net In the context of spiropyran-merocyanine systems, the thermal relaxation from the this compound back to the spiropyran form can be significantly slowed down when the molecule is attached to the pores of silica. mpg.de This indicates that the spatial confinement and interactions with the silica surface alter the energy landscape of the isomerization process.
Dye Adsorption on Metal and Zeolite Surfaces
The adsorption of this compound dyes onto the surfaces of metals, metal compounds, and zeolites is a critical aspect of their application in areas like spectral sensitization and the development of novel optical materials. researchgate.netresearchgate.netacs.org The nature of the surface and the specific interactions between the dye and the substrate dictate the adsorption geometry, aggregation state, and resulting photophysical properties.
On the surface of silver halides, such as AgBr, this compound dyes can chemisorb to form a monolayer, often leading to the formation of J-aggregates. researchgate.net These aggregates play a crucial role in the spectral sensitization process in photography, extending the light sensitivity of the silver halide crystals to longer wavelengths. google.comimaging.org The interaction between the anionic oxygen and cationic nitrogen atoms of the this compound molecule with the silver (Ag⁺) and bromide (Br⁻) ions on the AgBr surface is thought to enhance the contribution of the ionic resonance structure of the dye. jst.go.jp
The adsorption of this compound on titanium dioxide (TiO₂) surfaces is of great interest for dye-sensitized solar cells. Studies have shown that this compound dyes adsorb on the TiO₂ surface via their carboxyl groups. acs.org The pretreatment of the TiO₂ surface significantly affects the adsorption properties and the orientation of the dye molecules. acs.org For example, charge transfer can occur from the TiO₂ substrate to the π* orbital localized around the carboxyl group of the adsorbed dye. acs.org On nanostructured TiO₂ films, this compound can exist in both monomeric and aggregated forms. instras.com The incident photon-to-photocurrent generation efficiency (IPCE) has been found to be significantly higher for the monomeric form compared to the aggregated form, highlighting the importance of controlling aggregation on the semiconductor surface. instras.com
Zeolites, with their crystalline, microporous structures, offer a unique environment for hosting dye molecules. The adsorption of Brooker's this compound into zeolites like ZSM-5 and Zeolite L has been investigated for applications in nonlinear optics. researchgate.netvalpo.edu The chemical composition of the zeolite framework is crucial; the hydrophilic channels of ZSM-5 were found to be essential for adsorbing the dye and promoting its alignment, leading to second-harmonic generation (SHG) activity. researchgate.net In contrast, the more hydrophobic Silicalite-1, which has an identical framework structure to ZSM-5, did not appreciably adsorb the dye. researchgate.net Studies on Zeolite L have indicated that Brooker's this compound tends to adsorb primarily on the external surface of the crystals rather than entering the channels. valpo.edu
Table 2: Adsorption Characteristics of this compound on Various Surfaces
| Substrate | This compound Derivative | Adsorption/Aggregation Details | Application/Finding |
|---|---|---|---|
| Silver Halide (AgBr) | Generic this compound | Chemisorption as a monolayer, formation of J-aggregates. researchgate.netimaging.org | Spectral sensitization in photography. researchgate.netgoogle.com |
| Titanium Dioxide (TiO₂) | This compound with carboxyl group | Adsorption via carboxyl group; monomer and aggregate forms present. acs.orginstras.com | Dye-sensitized solar cells; monomer form shows higher IPCE. instras.com |
| ZSM-5 Zeolite | Brooker's this compound | Adsorption and alignment within hydrophilic channels. researchgate.net | Second-harmonic generation (SHG). researchgate.net |
| Zeolite L | Brooker's this compound | Adsorption primarily on the external crystal surface. valpo.edu | Host-guest system for optical materials. valpo.eduvalpo.edu |
Disorder Effects on Charge Transport within Aggregates
The efficiency of charge transport in organic semiconductor materials, including aggregates of this compound dyes, is profoundly influenced by disorder. rsc.orgrsc.org Disorder can be broadly categorized into static (energetic) and dynamic (thermal) types, both of which impact the key parameters governing charge mobility. rsc.orgrsc.org Understanding these effects is crucial for designing efficient this compound-based materials for electronic applications.
Merocyanines are particularly challenging to model due to their large ground-state dipole moments. researchgate.netuni-koeln.de In disordered systems, high dipole moments are generally expected to broaden the density of states, leading to lower charge carrier mobilities. researchgate.net However, the inherent dipolarity of merocyanines also drives them to self-assemble into ordered, often antiparallel, dimer arrangements. researchgate.net This can result in highly regular packing structures that are beneficial for charge transport, particularly hole transport. researchgate.net Indeed, hole mobilities as high as 2.34 cm²/Vs have been achieved in single-crystal field-effect transistors (SCFETs) of certain this compound derivatives, demonstrating that high ground-state dipole moments are not necessarily detrimental to high mobility. researchgate.net
Theoretical and computational studies have been employed to unravel the complex interplay between molecular structure, packing, and charge transport properties in this compound aggregates. rsc.orgrsc.orguni-koeln.de These models must account for:
Static Disorder : This arises from variations in the site energies of the molecules in the aggregate due to electrostatic and induction effects from the surrounding molecules. rsc.org These energy shifts directly affect the charge transfer rates between adjacent molecules. rsc.org
Dynamic Disorder : This is caused by thermal fluctuations (electron-phonon coupling) which induce large variations in the electronic transfer integrals (the electronic coupling between molecules). rsc.orgosti.gov These fluctuations can cause the charge transport network to change on a timescale of hundreds of femtoseconds. pnas.org
The interplay between these disorder effects means that a static picture of the charge transport network is often inadequate. osti.govpnas.org Time-dependent network analysis has been used to scrutinize the dynamics of charge transport pathways in molecular aggregates. pnas.org These simulations show that local transfer integrals can decorrelate on a timescale of around 100 fs, and global network changes can occur on timescales competitive with charge carrier lifetimes. pnas.org
Modeling studies on various this compound single crystals have highlighted how different donor-acceptor combinations and side-chain modifications influence the crystal packing and, consequently, the charge transport properties. rsc.org By critically assessing the impact of both static and dynamic disorder, a more unified and in-depth understanding of the structure-property relationships in these polar organic semiconductors can be achieved. rsc.orgrsc.org
Solvent Effects and Solvatochromic Behavior of Merocyanine Systems
Fundamentals of Solvatochromism in Merocyanines
Solvatochromism in merocyanines arises from the differential solvation of their ground and excited electronic states. kyushu-u.ac.jp Merocyanines can exist as a resonance hybrid of a neutral, quinoidal form and a zwitterionic, benzenoid form. The equilibrium between these two forms is highly sensitive to the polarity of the solvent. wikipedia.orgresearchgate.net In polar solvents, the more polar zwitterionic form is stabilized to a greater extent than the less polar neutral form, leading to a change in the energy difference between the ground and excited states. wikipedia.orgacs.org
Hypsochromic and Bathochromic Shifts
The change in the absorption maximum of a dye to a shorter wavelength is known as a hypsochromic shift (or blue shift), while a shift to a longer wavelength is called a bathochromic shift (or red shift). mdpi.com In the context of merocyanines, the nature of the shift depends on the relative polarity of the ground and excited states.
If the ground state is more polar than the excited state (negative solvatochromism), an increase in solvent polarity will stabilize the ground state more than the excited state. This increases the energy gap for electronic excitation, resulting in a hypsochromic shift. cdnsciencepub.com Conversely, if the excited state is more polar than the ground state (positive solvatochromism), increasing solvent polarity will lead to a bathochromic shift. mdpi.comcdnsciencepub.com
For instance, Brooker's this compound exhibits a hypsochromic shift in its visible absorption spectrum as the solvent polarity increases. wikipedia.org In highly polar solvents like water, it appears yellow, while in less polar solvents like acetone, it is purple or blue. wikipedia.org This is because the zwitterionic ground state is significantly stabilized by polar solvent molecules. wikipedia.orgacs.org On the other hand, some this compound dyes exhibit a bathochromic shift with increasing solvent polarity. p2infohouse.org
The magnitude of these shifts can be substantial. For example, some vinylogous merocyanines show solvatochromic shifts of up to 176 nm when changing from a nonpolar to a polar solvent. rsc.org
Reversed Solvatochromism Phenomena
A particularly interesting phenomenon observed in some this compound systems is reversed solvatochromism. This is characterized by a change in the direction of the solvatochromic shift as the solvent polarity is varied over a wide range. mdpi.com A classic example is Brooker's this compound, which displays negative solvatochromism in polar solvents but positive solvatochromism in less polar media.
This reversal is often attributed to a shift in the π-electron distribution within the molecule, from a zwitterionic character in polar solvents to a more neutral, polyene-like character in nonpolar solvents. researchgate.netrsc.org Theoretical models suggest that this behavior can be considered a generalized case, where all types of solvatochromism are part of a broader reversal phenomenon. researchgate.net Factors such as self-aggregation and structural changes between the quinoid and benzenoid forms also play a role. researchgate.net
Mechanisms of Solvent-Mediated Electronic Structure Modulation
The influence of the solvent on the electronic structure of merocyanines is a complex interplay of several factors, including nonspecific dielectric effects and specific solute-solvent interactions.
Dielectric Effects on Ground and Excited States
The dielectric constant of a solvent plays a crucial role in modulating the electronic structure of this compound dyes. unibo.itnih.gov Solvents with high dielectric constants are more effective at stabilizing charged or highly polar species. In the case of merocyanines with a zwitterionic ground state, a higher dielectric constant of the solvent leads to greater stabilization of this ground state compared to the less polar excited state. acs.org This increased stabilization of the ground state widens the energy gap to the first excited state, resulting in the absorption of higher-energy (shorter wavelength) light, which is observed as a hypsochromic shift. wikipedia.orgacs.org
Theoretical studies have corroborated that the S0-S1 excitation energy of merocyanines is strongly dependent on the solvent's dielectric constant. unibo.itnih.gov The permanent dipole moments of both the ground (µg) and first excited (µe) states are affected. For some merocyanines, µg is found to be significantly larger than µe, indicating a strong intramolecular charge transfer in the ground state and supporting its zwitterionic character. rsc.org
Specific Solvation Interactions (e.g., Hydrogen Bonding)
Beyond the general dielectric effect, specific interactions between the this compound molecule and solvent molecules, particularly hydrogen bonding, are critical. rsc.orgscielo.br Protic solvents, which can act as hydrogen bond donors, can form strong hydrogen bonds with the negatively charged oxygen atom of the phenolate (B1203915) group in the zwitterionic form of the this compound. acs.orgresearchgate.net This specific interaction provides significant stabilization to the ground state. kyushu-u.ac.jp
The ability of a solvent to act as a hydrogen bond donor or acceptor influences the conformational preferences and electronic structure of the this compound. mdpi.com For example, in protic solvents like water and alcohols, the large hypsochromic shifts observed for some merocyanines are a result of both the dielectric effect and hydrogen bonding. acs.org The strength of these interactions can be influenced by the basicity of the solvent; less basic solvents may lead to stronger interactions between the dye's phenoxide moiety and a cyclodextrin (B1172386) host, for instance. nih.gov
Influence on Molecular Geometry and Excitation Energies
The solvent environment can induce significant changes in the molecular geometry of this compound dyes, which in turn strongly affects their excitation energies. unibo.itnih.gov The interaction with solvent molecules can alter bond lengths and angles within the conjugated system of the this compound. rsc.org
For example, solvation can cause a modification of the geometry from a more "quinonoid" structure to a "benzenoid" structure. rsc.org This structural change, driven by the solvent's polarity and specific interactions, has a direct impact on the energy levels of the molecule. unibo.itacs.orgunibo.it Quantum-chemical calculations have shown that accurately describing the optoelectronic properties of merocyanines requires considering these solvent-induced geometry changes. unibo.itnih.govacs.orgunibo.it The interplay between the solvent-induced stabilization of electronic states and the modification of molecular geometry ultimately determines the observed solvatochromic behavior and excitation energies.
Interactive Data Table of Solvatochromic Shifts for Brooker's this compound
The following table presents the absorption maxima (λmax) of Brooker's this compound in various solvents, illustrating its solvatochromic behavior.
| Solvent | Dielectric Constant (ε) | λmax (nm) | Color Observed |
| Water | 80.1 | 435-480 | Yellow |
| Methanol (B129727) | 32.7 | - | - |
| Acetone | 20.7 | 560-595 | Purple/Blue |
| Chloroform (B151607) | 4.8 | 618 | Blue |
Note: Data compiled from various sources. wikipedia.orgscribd.com The λmax for methanol is not explicitly stated in the provided context but is included to show a solvent with an intermediate dielectric constant.
Solvent-Dependent Isomerization Equilibria (Spiropyran-Merocyanine)
The equilibrium between the colorless, nonpolar spiropyran (SP) form and the colorful, polar this compound (MC) form is profoundly influenced by the solvent environment. acs.orgnih.gov Generally, polar solvents tend to stabilize the open-ring, zwitterionic this compound form, thus shifting the equilibrium in its favor. acs.org In contrast, nonpolar solvents favor the closed-ring spiropyran form. dcu.ie
The isomerization process is not only dependent on solvent polarity but can also be triggered by other stimuli such as light (photochromism), heat (thermochromism), and pH. acs.org In the dark, a thermal equilibrium exists between the two isomers. nih.gov The rate constants for both the forward (SP to MC, k_o) and reverse (MC to SP, k_c) thermal isomerization are comparable in aqueous solutions, unlike in organic solvents where the equilibrium is almost entirely shifted towards the SP form. nih.gov
A study on a hydroxynaphthalimide-containing spiropyran demonstrated that the molecule exists as the spirocyclic form in less polar solvents and isomerizes to the colored this compound form in polar solvents. acs.org The equilibrium amount of the MC form increases with increasing solvent polarity. This is attributed to the stabilization of the zwitterionic resonance structure of the this compound in polar media, which lowers its ground state energy. acs.org The isomerization in response to changes in solvent polarity can be rapid, reaching equilibrium within seconds at room temperature. acs.org
The table below illustrates the solvent-dependent thermal equilibrium for different spiropyran derivatives in aqueous solution, highlighting the significant variation in the percentage of the this compound form at equilibrium.
Table 1: Thermal Equilibrium of Spiropyran Derivatives in Aqueous Solution
| Derivative | % this compound at Thermal Equilibrium |
|---|---|
| 3 | ~80% |
| 6 | 14% |
Data sourced from a study on the thermal and photoinduced reactions of photochromic spiropyrans in aqueous solution. nih.gov
Computational studies have further elucidated the role of protic solvents, like water, in enhancing the thermal isomerization from spiropyran to this compound. urv.cat The solvent molecules can actively participate in the reaction, for instance, by facilitating proton transfer events that lower the activation barrier for the ring-opening process. urv.cat The stabilization of the this compound isomer in water can be significant, with calculations showing the Helmholtz free energy of hydration for the this compound form being substantially lower than that of the spiropyran form. tib.eu
Microscopic Viewpoint of Solvation and Solvation Structures
At a microscopic level, the solvation of this compound molecules involves specific interactions with solvent molecules, leading to the formation of a distinct solvation shell. The nature of this solvation shell has a profound impact on the electronic structure and, consequently, the spectroscopic properties of the dye. mdpi.com Molecular dynamics simulations have been employed to understand the conformational changes and flexibility of this compound molecules in the presence of different solvents. mdpi.compreprints.org
These simulations reveal how this compound molecules orient and interact with each other and with surrounding solvent molecules. mdpi.compreprints.org For instance, in the presence of protic solvents like water and alcohols, hydrogen bonding between the solvent and the this compound molecule can play a crucial role in controlling the molecule's conformation and stability. mdpi.compreprints.org The number of hydroxyl groups in the solvent and the characteristic solvent-solvent hydrogen bond topology influence the ability of the solvent to interact with the this compound. mdpi.compreprints.org
Time-dependent density-functional theory (TD-DFT) studies have also been used to investigate the behavior of this compound dyes in different solvents, providing insights into their excited states. researchgate.net These computational models demonstrate that the electronic properties of the dye can be controlled through the solvation model, which in turn affects the optical properties. researchgate.net
In the solid state, the arrangement of this compound molecules and the inclusion of solvent molecules can lead to complex, ordered structures. For example, the single-crystal structure of a this compound sodium salt octahydrate reveals a layered architecture. acs.org In this structure, the sodium cations are octahedrally coordinated by water molecules and are linked to the organic anions indirectly through Coulombic interactions and hydrogen bonding between the cation's solvation shell and the dye's functional groups. acs.org Water molecules are also found within the organic layer, connected by hydrogen bonds. acs.org
Preferential Solvation in Binary Solvent Mixtures
In binary solvent mixtures, a phenomenon known as preferential solvation can occur, where one solvent component is enriched in the solvation shell of the solute compared to its proportion in the bulk mixture. kyushu-u.ac.jp This effect is particularly pronounced for solvatochromic dyes like this compound, as it can lead to non-linear changes in their spectroscopic properties with variations in the solvent composition. kyushu-u.ac.jp
The study of Brooker's this compound in water-methanol mixtures revealed a nonlinear behavior of its excitation energy with respect to the mole fraction of methanol. kyushu-u.ac.jp This was attributed to the preferential solvation of the this compound by methanol. kyushu-u.ac.jp Computational analysis using the three-dimensional reference interaction site model self-consistent field (3D-RISM-SCF) method confirmed this preferential solvation by methanol. kyushu-u.ac.jp The analysis of free energy components indicated that while direct solute-solvent interactions favored solvation by water, solvent reorganization and solvation entropy were the driving forces for the preferential solvation by methanol. kyushu-u.ac.jp
Further research on Brooker's this compound in binary mixtures of formamides (N,N-dimethylformamide, N-methylformamide, or formamide) and hydroxylic solvents (water, methanol, ethanol (B145695), propan-2-ol, or butan-1-ol) also demonstrated preferential solvation. nih.gov In several of these mixtures, a synergistic effect was observed, where the solvent-solvent interactions played a significant role. nih.gov The data from these systems were successfully fitted to a model based on solvent-exchange equilibria, allowing for the quantification of the contributions of each solvent species to the solvation shell of the dye. nih.gov
The table below shows the number densities of water and methanol in solutions of Brooker's this compound, which are used in computational models to study preferential solvation.
Table 2: Number Densities of Water and Methanol in Solutions
| Component | Number Density (Å⁻³) |
|---|---|
| Water (ρw) | 0.03334 |
Data sourced from a study on the preferential solvation of Brooker's this compound. kyushu-u.ac.jp
Solvent-Induced Polymorphism and Molecular Ordering in this compound Crystals
The solvent from which a this compound dye is crystallized can have a profound influence on the resulting solid-state structure, leading to the formation of different crystal polymorphs or solvates. rsc.orgacs.org Polymorphism refers to the ability of a compound to exist in more than one crystalline form, with each form having a different arrangement of molecules in the crystal lattice. acs.org Solvates are crystalline solids in which solvent molecules are incorporated into the crystal structure. acs.org
Solvent molecules within the crystal lattice can significantly alter the molecular conformation and packing of the this compound molecules, thereby affecting their photophysical properties. acs.org The choice of solvent can influence the nucleation and growth of a particular polymorphic form, sometimes favoring a metastable phase over the thermodynamically most stable one. rsc.org
The aggregation behavior of this compound dyes can also be controlled by the solvent environment. researchgate.net For instance, a bis(this compound) dye in a non-polar solvent mixture was shown to self-assemble via competing pathways into two distinct supramolecular polymorphs with different packing structures and absorption properties. researchgate.net The specific pathway could be directed by controlling the cooling rate of a heated solution of the monomers. researchgate.net
In some cases, the intercalation of solvent molecules into the aggregate structure is crucial for stabilizing a particular geometry. acs.org For example, the formation of J-aggregates of a this compound dye without long alkyl substituents was found to be induced not only by physisorption and intermolecular forces but also by the inclusion of solvent molecules. acs.org This can lead to different aggregate structures, such as herringbone or parallel alignments of the dye molecules, each with a distinct absorption spectrum. acs.org
Table 3: Mentioned Chemical Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | MC |
| Spiropyran | SP |
| Brooker's this compound | 4-[(1-methyl-4(1H)-pyridinylidene)-ethylidene]-2,5-cyclohexadien-1-one |
| N,N-dimethylformamide | DMF |
| N-methylformamide | NMF |
| Formamide | FA |
| Water | |
| Methanol | |
| Ethanol | |
| Propan-2-ol |
Advanced Material Science Applications of Merocyanine
Optoelectronic and Photonic Materials
The distinct optical and electrical characteristics of merocyanine dyes have led to their extensive investigation for use in various optoelectronic and photonic devices. These materials are integral to the development of next-generation technologies that rely on the manipulation of light and electricity at the molecular level.
Organic Semiconductors
This compound dyes have emerged as promising materials for organic semiconductors, which are the core components of flexible and lightweight electronic devices. tcichemicals.comresearchgate.net Their performance in these applications is intrinsically linked to their molecular structure and how they self-assemble in the solid state.
Key Research Findings:
The dipolar nature of this compound dyes facilitates their aggregation, which can significantly enhance charge and exciton (B1674681) transport. rsc.org
Thermal annealing of spin-coated this compound thin films can tune the degree of molecular aggregation, leading to a substantial increase in charge carrier mobility by up to three orders of magnitude. rsc.org
The orientation of this compound molecules relative to the substrate is crucial for efficient charge transport. An upright, standing configuration with co-facial orientation of the molecular π-systems is particularly advantageous for lateral charge transport. rsc.org
Single-crystal organic field-effect transistors (OFETs) based on this compound have demonstrated hole mobilities as high as 2.34 cm²/Vs, which is competitive with other well-established organic semiconductors. uni-koeln.deresearchgate.netrsc.org This high mobility is attributed to the charge transport occurring primarily along the π-stacking direction of the crystals. rsc.org
The first OFETs based on a this compound dye were reported in 1984, marking the beginning of research into their semiconductor properties. tcichemicals.com
Interactive Data Table: Charge Carrier Mobility in this compound-Based Devices
| This compound Derivative/Device Type | Hole Mobility (cm²/Vs) | Key Influencing Factor |
| Annealed Thin Film | ~3 orders of magnitude increase | Controlled molecular aggregation rsc.org |
| Single-Crystal FET (SCFET) | Up to 2.34 | Crystalline order and π-stacking researchgate.netrsc.org |
| Thin-Film Transistor (OTFT) | Up to 0.21 | Molecular packing researchgate.net |
| Highly Dipolar this compound OTFT | 0.64 | Benchmark for dipolar organic semiconductors rsc.org |
Nonlinear Optical (NLO) Materials
This compound dyes exhibit significant nonlinear optical (NLO) properties, which are crucial for applications in optical signal processing, such as frequency conversion and modulation. optica.org Their large hyperpolarizabilities, a measure of their NLO response, make them attractive for these advanced photonic applications. nih.govrsc.orgrsc.orgresearchgate.net
Key Research Findings:
this compound dyes can be designed to exhibit both cyanine-like behavior and giant first-order hyperpolarizability (β) values, opening up new avenues for electro-optic materials and second-harmonic generation (SHG) imaging. nih.gov
The NLO properties of merocyanines can be switched by complexing them with metal ions. For instance, the Mero-Li+ complex shows a dynamic HRS first hyperpolarizability approximately nine times higher than its corresponding spiro form. nih.gov
Langmuir-Blodgett monolayers of this compound dyes have been shown to generate a significant second-harmonic signal, with a second-order nonlinear susceptibility (χ(2)) on the order of that of lithium niobate (LiNbO₃). optica.orgtheiet.org
The first hyperpolarizability of this compound derivatives can be tuned by systematically varying the acceptor end of the molecule and the length of the polyene bridge. rsc.orgrsc.orgresearchgate.net
Theoretical and experimental studies on three-arm this compound derivatives have revealed an octupolar hyperpolarizability response. nih.gov
Interactive Data Table: NLO Properties of this compound Derivatives
| This compound System | NLO Property | Magnitude/Effect |
| Mero-Li+ complex | First Hyperpolarizability (β) | 7607 a.u. (approx. 9x spiro form) nih.gov |
| Langmuir-Blodgett Monolayer | Second-order Susceptibility (χ(2)) | > 10⁻⁶ esu optica.org |
| Spirooxazine-Metal Ion Complexes | Static Second-order NLO response | 10–21-fold increase upon complexation rsc.org |
Organic Photovoltaics (OPV) and Dye-Sensitized Solar Cells (DSSC)
Merocyanines are extensively utilized as donor materials in organic photovoltaics (OPVs) and as sensitizers in dye-sensitized solar cells (DSSCs) due to their strong light absorption and tunable electronic properties. researchgate.netrsc.orgrsc.orgresearchgate.netscirp.orguni-wuerzburg.deuni-koeln.deosti.govbohrium.comacs.org
Key Research Findings:
Solution-processed bulk-heterojunction (BHJ) solar cells using a this compound chromophore blended with a fullerene derivative (PCBM) have achieved power conversion efficiencies (PCE) of up to 2.59%. rsc.orgrsc.org
In vacuum-deposited single-junction solar cells, this compound dyes have reached PCEs of up to 5.0%. researchgate.net Tandem cell structures incorporating merocyanines have demonstrated high open-circuit voltages of 2.1 V. researchgate.net
The performance of this compound-based solar cells is highly dependent on the morphology of the active layer. Tuning the alkyl side chains of the this compound molecule can control the formation of H-aggregates and improve intermixing with the acceptor material, leading to enhanced charge delocalization and device efficiency. acs.orgunibo.it
this compound dyes are considered promising alternatives to ruthenium-based dyes in DSSCs. researchgate.netnih.gov Their properties can be fine-tuned through chemical modifications, such as introducing different substituents on the phenothiazinyl rhodanylidene scaffold. researchgate.netnih.gov
The strong dipolar character of merocyanines results in a relatively large dielectric constant in the bulk material, which is beneficial for charge transport and reducing carrier recombination. researchgate.net
Interactive Data Table: Performance of this compound-Based Solar Cells
| Solar Cell Type | This compound Derivative/Blend | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) |
| Solution-Processed BHJ | This compound/PCBM | 2.59% rsc.orgrsc.org | - |
| Solution-Processed BHJ | MD304/PCBM | 2.1% (up to 2.7% at low intensity) researchgate.net | - |
| Vacuum-Deposited Single Cell | MD376 | Up to 5.0% researchgate.net | - |
| Vacuum-Deposited Tandem Cell | MD376 | - | 2.1 V researchgate.net |
| Solution-Processed BHJ | InTBT series/PCBM | Up to 4.5% osti.govacs.org | - |
Data Storage and Communication Devices
The photochromic properties of merocyanines, specifically their ability to reversibly switch between two distinct isomers (spiropyran and this compound) upon light irradiation, make them highly suitable for optical data storage applications. nih.govwikipedia.orgresearchgate.netresearchgate.netresearchgate.net
Key Research Findings:
The reversible photoisomerization between the colorless spiropyran and the colored this compound form allows for the writing and erasing of information using light of different wavelengths. wikipedia.orgoptica.org
Incorporating spiropyran-merocyanine dyes into polymer nanoparticles enhances their photostability and resistance to fatigue from repeated switching cycles. nih.gov
The fluorescence of the this compound form can be switched "on" and "off" by alternating UV and visible light, providing a mechanism for fluorescent data storage. nih.gov
this compound dyes have been investigated for use in the information layer of recordable optical data storage media, such as DVD-R and CD-R formats, operating at various laser wavelengths. google.com
Recent research has demonstrated a four-channel data storage system by covalently linking photochromic and phosphorescent components, significantly enhancing data storage capacity. nih.gov
Photosensitive Materials and Holography
The light-induced structural changes in this compound compounds are also harnessed in the development of photosensitive materials and for holographic applications. optica.orgoptica.org
Key Research Findings:
The photochromism of spiropyran-merocyanine systems is a key principle for creating photosensitive materials where properties can be altered by light. wikipedia.orgresearchgate.net
Thin films containing spiropyrans can be used for nano-writing, where a focused laser beam induces the transformation to the this compound form, creating patterns with resolutions below the diffraction limit. optica.org
The reversible nature of the spiropyran-merocyanine isomerization is essential for applications in rewritable holographic media. optica.org
The fabrication of photonic crystals for the visible spectrum has been demonstrated using holographic lithography, a technique where photosensitive materials play a crucial role. optica.org
Sensing and Imaging Technologies
The sensitivity of this compound dyes' optical properties to their local environment makes them excellent candidates for various sensing and imaging applications. Their ability to change color or fluorescence in response to specific stimuli is the basis for their use as chemical sensors and biological probes.
Key Research Findings:
this compound derivatives can act as selective cation sensors. rsc.org The complexation of the this compound form with different metal ions (e.g., Li+, Na+, K+, Ca2+) leads to significant changes in their nonlinear optical properties, allowing for the detection of these ions. nih.govrsc.org
The fluorescence of this compound dyes can be switched on and off, making them suitable as fluorescent probes for biological imaging. nih.gov Nanoparticles containing these dyes have been successfully delivered into living cells for imaging purposes. nih.gov
The conversion of spiropyran to this compound can be triggered by changes in the chemical environment, such as the presence of acid gas, enabling the development of remote monitoring devices. nih.gov
The design of this compound dyes with specific donor-acceptor groups can lead to compounds with tailored absorption and emission properties, making them suitable for use as fluorescent probes in various chemical and biological systems. researchgate.net
Optical and Fluorescent Sensors
This compound dyes are extensively utilized in the development of optical and fluorescent sensors for a wide range of analytes. Their application in this field is primarily due to their ability to exhibit significant changes in their absorption and fluorescence spectra upon interaction with specific ions or molecules.
Recent research has focused on designing spiropyran-merocyanine based probes for the selective detection of various metal ions, anions, and neutral analytes. acs.org For instance, a benzothiazolinic spiropyran derivative has been designed to act as a reversible sensor for Cu²⁺ ions. acs.org In the presence of Cu²⁺, the probe undergoes a color change from colorless to violet and exhibits a new absorption band, indicating the formation of a complex. acs.org The detection limit for this particular sensor was found to be 3 micromolar. acs.org
Another study details a spiropyran-based probe that can detect Hg²⁺ ions through both colorimetric and fluorometric changes. acs.org Interestingly, the complex formation with Hg²⁺ occurs in the absence of UV light and can be reversed with light exposure. acs.org This photoswitchable behavior offers an added layer of control and potential for reusable sensors. The detection limits for this probe were reported to be as low as 78.5 nM using fluorescence spectroscopy. acs.org
Furthermore, this compound dyes have been incorporated into upconversion nanoparticle (UCNP) systems to create ratiometric probes for detecting hydrogen sulfide (B99878) anions (HS⁻) in living cells. fh-muenster.de The sensing mechanism relies on the inhibition of energy transfer from the UCNPs to the this compound dye upon reaction with HS⁻, leading to a detectable change in the fluorescence emission. fh-muenster.de
| Target Analyte | Sensor Type | Key Feature | Detection Limit |
| Cu²⁺ | Colorimetric | Reversible binding | 3 µM acs.org |
| Hg²⁺ | Colorimetric & Fluorometric | Photoswitchable | 78.5 nM (fluorescence) acs.org |
| HS⁻ | Ratiometric Upconversion | Live-cell imaging | Not specified |
Environment-Sensitive Probes and Polarity Indicators
The significant change in the electronic distribution of this compound dyes between their ground and excited states makes them highly sensitive to the polarity of their environment. This solvatochromism, the change in color with solvent polarity, allows them to be used as effective probes for characterizing the polarity of various microenvironments.
The photophysical properties of this compound dyes are influenced by the dynamics between their polyene and polymethine forms. researchgate.net This makes them suitable as probes for environmental polarity in biomedical research. researchgate.net For example, this compound dyes derived from barbituric acid have been used as solvatochromic probes to determine the surface polarity of inorganic oxides. researchgate.net The spectral properties of these dyes are particularly affected by the formation of hydrogen bonds in polar aprotic solvents. researchgate.net
This compound dyes are valued in live cell imaging because they are exceptionally bright, have long excitation and emission wavelengths, and show noticeable fluorescence changes in response to their environment. nih.govacs.org Their fluorescence response is a complex interplay of factors including solvent viscosity, local polarity, and hydrogen bonding. nih.gov By systematically synthesizing a library of this compound dyes with different donor and acceptor groups, researchers can identify dyes with optimal properties for specific imaging applications. nih.govacs.org For instance, one study reported a this compound dye, mero60, which exhibited a remarkable 1470% increase in fluorescence intensity upon binding to activated Cdc42, a protein involved in cell signaling. nih.govacs.org
| Application | Key Property | Mechanism |
| Surface Polarity Probing | Solvatochromism | Changes in absorption/emission with solvent polarity researchgate.net |
| Live Cell Imaging | Environmental Sensitivity | Fluorescence changes due to viscosity, polarity, and H-bonding nih.govacs.org |
| Protein Activation Biosensors | Fluorescence Enhancement | Conformational change upon binding alters dye environment nih.govacs.org |
Photoswitchable Fluorescent Nanoparticles (PF NPs)
A significant advancement in the application of merocyanines is their incorporation into photoswitchable fluorescent nanoparticles (PF NPs). These nanoparticles can be reversibly switched between fluorescent "on" and "off" states, or between different emission colors, by using light of different wavelengths. This capability is typically achieved by integrating a photochromic molecule, such as spiropyran, which can be converted to its fluorescent this compound form upon UV irradiation.
In one approach, an organic photoisomerizable spiropyran dye is incorporated into a polymer nanoparticle along with another fluorescent dye, such as perylene (B46583) diimide. wsu.edunih.gov Under UV light, the colorless spiropyran converts to the colored this compound form, which fluoresces in the red region of the spectrum. wsu.edu The absorption band of the this compound can be designed to overlap with the emission band of the perylene diimide, enabling Förster Resonance Energy Transfer (FRET). wsu.edunih.gov This FRET process converts the green emission of the perylene diimide to the red emission of the this compound. wsu.edu The process is reversible, and exposure to visible light switches the this compound back to the non-fluorescent spiropyran form, restoring the green fluorescence. wsu.edunih.gov
The relative intensities of the red and green fluorescence can be controlled by adjusting the ratio of the two dyes during the nanoparticle synthesis. wsu.edu This dual-color switching capability makes these nanoparticles powerful tools for various applications, including biomedical imaging. wsu.edu
Applications in High-Resolution Imaging
The photoswitching properties of this compound dyes are being harnessed to overcome the diffraction limit of light microscopy, enabling super-resolution imaging. Techniques like Photo-Actuated Unimolecular Logical Switching Attained Reconstruction (PULSAR) microscopy utilize the stochastic photoswitching of individual fluorophores to achieve nanometer-scale resolution. nih.gov
In this context, spiropyran derivatives serve as excellent photoswitchable fluorophores. nih.gov UV illumination converts the non-fluorescent spiropyran to the highly fluorescent this compound form ("on" state). nih.gov Subsequent excitation with visible light can be used for imaging and also promotes the conversion back to the spiropyran form ("off" state). nih.gov By controlling the illumination, only a sparse subset of molecules is fluorescent at any given time, allowing their positions to be precisely determined. nih.gov Accumulating thousands of these single-molecule localization events allows for the reconstruction of a high-resolution image. nih.gov
Single-molecule spectroscopic studies have shown that this compound dyes exhibit properties that are ideal for these applications, including high brightness, good photostability, and efficient photoswitching. nih.gov These photoswitchable nanoparticles have been successfully used to image subcellular structures with a resolution far beyond that of conventional fluorescence microscopy. nih.gov
Fluorescent Probes and Labels for Research Applications
Beyond their use in sensing and high-resolution imaging, this compound dyes serve as versatile fluorescent probes and labels in a wide array of research applications. Their utility stems from their strong fluorescence and the ability to chemically modify their structure to attach them to biomolecules or to tune their photophysical properties.
This compound dyes are employed as fluorescent labels for the detection of target molecules, where they can be conjugated to binding agents like aptamers. google.com They are also used in label-free assays. google.com The fluorescence intensity of some this compound dyes, such as 4QI, has been shown to increase with solvent viscosity, indicating their function as molecular rotors. google.com
In cell biology, this compound dyes are used to stain cells and study various cellular processes. For example, this compound 540 is a lipophilic probe that binds preferentially to membranes with loosely packed lipids, making it a useful tool for studying apoptosis, as apoptotic cells exhibit changes in their membrane lipid organization. iqproducts.nlresearchgate.net The fluorescence of this compound 540 increases upon binding to the more disordered membranes of apoptotic cells. iqproducts.nl
Furthermore, novel far-red and near-infrared (NIR) emitting this compound dyes have been developed for fluorescence microscopy. researchgate.netspectroscopyonline.com These dyes are advantageous for biological imaging due to reduced autofluorescence and deeper tissue penetration of longer wavelength light. spectroscopyonline.com The fluorescence intensity of some of these dyes increases significantly in the presence of proteins like human serum albumin (HSA), making them potentially useful for studying drug distribution. researchgate.net
Catalysis and Energy Conversion
The unique electronic properties of this compound dyes also lend themselves to applications in catalysis and energy conversion, particularly in processes driven by visible light.
Recyclable Photoacids in Visible-Light-Driven Transformations
A notable application of merocyanines is their use as recyclable photoacids in visible-light-driven chemical transformations. rsc.orgresearchgate.net Protic this compound-based photoswitches can act as efficient, homogeneous Brønsted acid catalysts. rsc.orgbsky.app
Upon irradiation with visible light (e.g., blue or green light), these molecules undergo a structural change that leads to an increase in their acidity, resulting in the release of a proton. rsc.orgresearchgate.net This photo-generated proton can then catalyze acid-mediated reactions. A key advantage of this system is its recyclability; when the light source is removed, the molecule reverts to its less acidic ground state, and the catalyst can be recovered and reused. rsc.org
Energy Harvesting Capabilities (e.g., Photoinduced Proton Pumping)
This compound dyes are integral to the development of artificial light-harvesting systems that mimic biological processes. A notable application is in light-driven proton pumps. These systems utilize photochromic compounds, such as spiropyrans, which can be converted to their this compound form upon light irradiation. This transformation is key to creating a proton gradient across a membrane, a fundamental process in cellular energy conversion.
In one such system, a supported liquid membrane is doped with a spiropyran. nih.gov Irradiation with ultraviolet (UV) light on one side of the membrane triggers the ring-opening reaction of spiropyran to the more polar, colored this compound form. nih.govresearchgate.net Concurrently, irradiating the opposite side with visible light induces the reverse, ring-closing reaction back to the spiropyran form. nih.gov The differing pKa values of the two isomers drive the process: the this compound form takes up a proton (H+) from one side of the membrane. This protonated this compound then diffuses across the membrane. On the other side, visible light converts it back to spiropyran, causing it to release the proton. nih.gov
This light-induced, directional transport of protons establishes a proton gradient across the membrane. nih.gov Research has demonstrated that this artificial proton pump can generate a significant photovoltage and electrical current. For instance, a system based on this principle produced an open-circuit voltage of approximately 210 mV and achieved a membrane gradient of about 3.6 ΔpH units. nih.gov The efficiency of converting light into electrical current in such a setup was measured at around 0.12%. nih.gov By alternating the sides illuminated with UV and visible light, an alternating current can be generated, showcasing the dynamic and controllable nature of these this compound-based systems. nih.gov
Studies using planar lipid membranes have also explored photovoltage generation by incorporating various this compound dyes. nih.gov These dyes undergo photochemical isomerization upon illumination and can function as a photon-driven system for facilitated proton transport. nih.gov The interaction between the dye and lipid molecules, forming a 1:1 complex, is crucial. The stability and strength of this complex, which correlates with the hydrophobicity of the dye, directly influence the magnitude and storage of the generated photovoltage. nih.gov
| Parameter | Reported Value |
| Open-Circuit Voltage | ~210 mV nih.gov |
| Membrane Gradient | ~3.6 ΔpH units nih.gov |
| Current Generation Efficiency | ~0.12% nih.gov |
Photosensitizers in Photochemistry
Merocyanines are effective photosensitizers, which are molecules that, upon absorbing light, can induce chemical or physical changes in another molecule. photobiology.info A good photosensitizer efficiently absorbs photons, has a high quantum yield of triplet state formation, and possesses a long-lived triplet state, allowing it to interact with neighboring molecules. photobiology.info
The photosensitization process begins when the photosensitizer absorbs a photon, moving it to an excited singlet state. While it can return to the ground state via fluorescence or non-radiative decay, it can also undergo intersystem crossing (ISC) to a long-lived excited triplet state. photobiology.info This triplet state is the primary actor in photosensitized reactions. It can react via two main pathways, classified as Type I and Type II photochemistry. photobiology.info
Type I: Involves electron or hydrogen atom transfer directly from the triplet-state sensitizer (B1316253) to a substrate, producing radicals. photobiology.info
Type II: Involves energy transfer from the triplet-state sensitizer to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). photobiology.infonih.gov
This compound 540 (MC540) is a well-studied example that demonstrates Type II photosensitization. photobiology.infonih.gov When associated with phosphatidylcholine liposomes, MC540 has been shown to produce singlet oxygen upon illumination, confirmed by the direct detection of ¹O₂ luminescence at 1268 nm. nih.gov This production of singlet oxygen is considered a key mechanism in the photosensitizing action of MC540. nih.gov The environment significantly influences the photosensitizing properties; for example, aggregation of the photosensitizer can reduce the probability of intersystem crossing, diminishing its photochemical activity. photobiology.info The photobleaching (degradation) of MC540 itself during irradiation is also linked to these processes, proceeding via a nonradical, singlet oxygen-mediated pathway in the absence of certain co-factors. nih.gov
| Photosensitizer | Mechanism Type | Key Reactive Species |
| This compound 540 (MC540) | Predominantly Type II | Singlet Oxygen (¹O₂) nih.gov |
Conducting Polymers Incorporating this compound Moieties
This compound Incorporation into Polymer Backbone via Electropolymerization
A novel approach to creating functional conducting polymers involves the direct incorporation of this compound (MC) units into the polymer backbone. researchgate.netdcu.iersc.org This is achieved through the electropolymerization of a specially designed monomer where a spiropyran (SP) moiety is covalently linked between two polymerizable units, such as alkoxythiophene. researchgate.netdcu.iedcu.ie
During the electrochemical polymerization process, the spiropyran unit undergoes an irreversible oxidative ring-opening to form the more planar and conjugated this compound structure. nih.gov This resulting this compound form becomes "trapped" within the polymer backbone. dcu.ie For example, a dithiophene-spiropyran monomer (TSP4) can be electropolymerized to form a new MC-based conducting polymer, named polyTMC4. dcu.ie The electrochemical and spectroscopic data confirm that the this compound form, not the initial spiropyran, is the constituent unit of the final polymer chain. dcu.ie
This method contrasts with earlier approaches where spiropyran units were typically attached as pendant groups on the polymer side chains. dcu.ie By integrating the photo- and electro-active MC moiety directly into the backbone, its electronic properties are coupled with those of the conducting polymer, leading to new and controllable material properties. researchgate.netdcu.ie The synthesis of the monomer itself can be achieved through standard coupling reactions, such as the Suzuki coupling of a dibromospiropyran with thiopheneboronic acid. dcu.ie
Enhancement of Conductivity, Morphology, and Optical Properties in Polymer Films
The incorporation of this compound moieties directly into a polymer backbone significantly enhances the material's properties. researchgate.netdcu.iersc.org The resulting polymer is electroactive, but its characteristics can be further modified. dcu.ie A key strategy for enhancement utilizes the known ability of merocyanines to coordinate with metal ions. dcu.iedcu.ie
By introducing divalent metal ions, such as cobalt (Co²⁺), into the electropolymerization solution, the resulting polymer films exhibit marked improvements in conductivity, morphology, and optical properties. researchgate.netdcu.iersc.org For the polyTMC4 polymer, the introduction of a small amount of cobalt ions during film deposition leads to a significant enhancement in its conductivity. dcu.ie For instance, the conductivity of a freestanding polyterthiophene film with this compound substituents was found to be 0.4 S cm⁻¹. nih.gov
The presence of Co²⁺ ions influences the polymer structure and morphology even at very low concentrations (e.g., one cobalt ion per thirty monomer units), suggesting it plays a role in the nucleation and growth process of the polymer film rather than being strongly complexed in a 1:1 ratio. researchgate.netdcu.ie Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) images confirm that the electrochemical isomerization of the bulkier spiropyran substituent to the more planar this compound moiety results in a smoother polymer film morphology. nih.govdcu.ie
The optical properties are also affected. The incorporation of the this compound unit introduces multiple colored states that can be controlled both electrochemically and photochemically. nih.gov The polymer exhibits distinct absorption spectra in its reduced and oxidized states, which are different from typical polythiophenes, confirming the influence of the integrated this compound. researchgate.net
| Property | Enhancement Method | Observed Result |
| Conductivity | Introduction of Co²⁺ ions during electropolymerization | Significant increase in conductivity dcu.ie |
| Morphology | Electrochemical isomerization of SP to planar MC | Smoother polymer film surface nih.govdcu.ie |
| Optical Properties | Incorporation of MC into backbone | Multiple, controllable colored states nih.gov |
This compound Interactions with Host Materials for Novel Functions
Encapsulation within Zeolite Frameworks
The encapsulation of this compound dyes within the microporous channels and cavities of zeolites creates novel composite materials with unique optical properties. researchgate.netvalpo.edu Zeolites, with their crystalline, porous structures, can act as hosts to organize guest dye molecules, preventing aggregation and enhancing chemical and photochemical stability. researchgate.net
The interaction and successful encapsulation depend heavily on the chemical nature of both the dye and the zeolite framework. researchgate.net A study involving Brooker's this compound, a dye with a large molecular hyperpolarizability, demonstrated this dependency. researchgate.net When this this compound was introduced to ZSM-5, a zeolite with hydrophilic channels, the dye was adsorbed and aligned within the channels, resulting in a material that was active for second-harmonic generation (SHG)—a desirable nonlinear optical property. researchgate.net In contrast, when the same dye was exposed to Silicalite-1, which has an identical framework structure to ZSM-5 but is hydrophobic, the dye did not adsorb to any significant extent, and the resulting composite was not SHG-active. researchgate.net
This indicates that the hydrophilic nature of the ZSM-5 channels was essential for both the adsorption and the necessary alignment of the Brooker's this compound molecules to produce the SHG effect. researchgate.net Computational modeling has been used to further understand these interactions, calculating the binding energy differences for the dye located within the zeolite pores versus on the outer surface. valpo.edu The goal of such host-guest systems is to create highly organized materials, sometimes referred to as "ship-in-a-bottle" synthesis, where the organized dye molecules can mimic natural light-harvesting systems, enabling functions like energy transport along the zeolite channels. researchgate.netresearchgate.net
| Host Zeolite | Framework Property | Guest Dye | Observed Outcome |
| ZSM-5 | Hydrophilic Channels | Brooker's this compound | Adsorption and alignment of dye, SHG-active material researchgate.net |
| Silicalite-1 | Hydrophobic Channels | Brooker's this compound | No significant adsorption, not SHG-active researchgate.net |
Interactions with Cyclodextrinsnankai.edu.cn
The interaction of this compound dyes with cyclodextrins (CDs) is a well-documented area of supramolecular chemistry, focusing on the formation of host-guest inclusion complexes. Cyclodextrins, which are cyclic oligosaccharides, possess a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate nonpolar molecules or moieties of molecules in aqueous solutions. tandfonline.comtandfonline.com This encapsulation can significantly alter the physicochemical properties of the guest this compound dye.
The formation of an inclusion complex between a this compound dye and a cyclodextrin (B1172386) is primarily driven by the hydrophobic effect. Experimental data consistently suggest the formation of a 1:1 dye:cyclodextrin inclusion complex for many this compound derivatives with α-, β-, and modified cyclodextrins. tandfonline.comx-mol.net However, instances of 2:1 host-guest complexes, particularly with the larger γ-cyclodextrin, have also been reported. researchgate.net The stability of these complexes is influenced by the size of the cyclodextrin cavity relative to the dimensions of the guest this compound molecule. For instance, Brooker's this compound has been shown to form more stable complexes with β-cyclodextrin compared to α- and γ-cyclodextrin. rsc.org
Upon encapsulation within the cyclodextrin cavity, the this compound dye is transferred from the bulk aqueous solution to the less polar microenvironment of the cavity. tandfonline.comx-mol.net This change in the local environment leads to observable shifts in the dye's UV-Vis absorption spectrum. A common observation is a bathochromic shift (a shift to longer wavelengths) of the main absorption band, indicating that the dye experiences a less polar environment. tandfonline.comrsc.org Conversely, hypsochromic shifts (shifts to shorter wavelengths) have been noted in certain organic solvents, where the interaction dynamics are influenced by competing solvent-cyclodextrin and solvent-dye interactions. researchgate.net The magnitude of these shifts is dependent on the specific this compound, the type of cyclodextrin, and the solvent medium. researchgate.net
The interaction with cyclodextrins also impacts the photochromic and isomerization behavior of certain this compound derivatives. For some photochromic merocyanines, which can interconvert between a colored this compound form and a colorless spiropyran form, the encapsulation within a cyclodextrin cavity can influence the kinetics and equilibrium of this process. acs.orgresearchgate.net For example, complexation with β-cyclodextrin can facilitate the spontaneous isomerization of Brooker's this compound, a process that would otherwise require photochemical energy. lookchem.com The confined space of the cyclodextrin can hinder or promote specific isomeric forms, thereby altering the photoresponsive properties of the dye. acs.orglookchem.com
Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling have been employed to elucidate the structural details of these inclusion complexes. lookchem.com These studies provide insights into the orientation of the this compound molecule within the cyclodextrin cavity, confirming that the dye is indeed inserted and interacts with the interior protons of the cyclodextrin.
Research Findings on this compound-Cyclodextrin Interactions
The following tables summarize key research findings on the interaction between various this compound dyes and cyclodextrins, highlighting the stoichiometry of the complexes, the binding constants, and the observed changes in their photophysical properties.
Table 1: Stoichiometry and Binding Constants of this compound-Cyclodextrin Complexes
| This compound Derivative | Cyclodextrin Type | Stoichiometry (Dye:CD) | Binding Constant (K) | Solvent/pH |
| Brooker's this compound | α-Cyclodextrin | 1:1 | 133 M⁻¹ | Water (pH 10.55) |
| Brooker's this compound | β-Cyclodextrin | 1:1 | 358 M⁻¹ | Water (pH 10.55) |
| Brooker's this compound | Methyl-β-Cyclodextrin | 1:1 | 98 M⁻¹ | Water (pH 10.55) |
| Brooker's this compound | Hydroxypropyl-β-Cyclodextrin | 1:1 | 165 M⁻¹ | Water (pH 10.55) |
| Protonated trans-Merocyanine (trans-MCH+) | Sulfobutylether-β-CD | 1:1 | Not specified | Acidic aq. solution |
| Protonated trans-Merocyanine (trans-MCH+) | Sulfate-substituted-β-CD | 1:1 | Not specified | Acidic aq. solution |
| This compound-based Photoacid | γ-Cyclodextrin | 2:1 | Not specified | Aqueous solution |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Table 2: Photophysical Properties of this compound Dyes upon Complexation with Cyclodextrins
| This compound Derivative | Cyclodextrin Type | Absorption λmax (Free) | Absorption λmax (Complex) | Spectral Shift (nm) | Type of Shift |
| Brooker's this compound | β-Cyclodextrin | 444.0 nm | 455.0 nm | +11.0 | Bathochromic |
| Brooker's this compound | Hydroxypropyl-β-CD | Not specified | Not specified | Not specified | Bathochromic |
| This compound Dye 1 | Methyl-β-Cyclodextrin | Not specified | Not specified | -66.0 | Hypsochromic |
| This compound Dye 1 | Methyl-β-Cyclodextrin | Not specified | Not specified | -67.5 | Hypsochromic |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Conclusion and Future Research Directions in Merocyanine Science
Merocyanine dyes represent a remarkably versatile class of functional chromophores, characterized by their donor-π-acceptor (D-π-A) framework. nih.gov This architecture allows for extensive customization of their electronic and photophysical properties through modification of the donor and acceptor end-groups and the length of the conjugated polymethine chain. nih.govacs.org Consequently, merocyanines have been the focus of intensive research, leading to a broad spectrum of applications ranging from light-converting materials to biological probes. nih.govresearchgate.net
Q & A
Q. Q1. What experimental design considerations are critical for synthesizing merocyanine derivatives with controlled photophysical properties?
Methodological Answer:
- Synthetic Protocols: Use solvent polarity and temperature to modulate this compound's zwitterionic structure, as these factors influence the equilibrium between open and closed forms .
- Characterization: Employ UV-Vis spectroscopy to track absorption shifts (e.g., λmax 500–600 nm for open forms) and NMR to confirm structural changes. Reproducibility requires strict control of reaction conditions (e.g., anhydrous solvents, inert atmosphere) .
- Validation: Compare experimental data with computational predictions (e.g., DFT calculations for charge distribution) to validate synthesis outcomes .
Q. Q2. How can researchers resolve contradictions in spectroscopic data when characterizing this compound isomers?
Methodological Answer:
- Multi-Method Validation: Combine NMR (for structural elucidation), UV-Vis (for electronic transitions), and FTIR (for functional groups) to cross-verify results. For example, unexpected bathochromic shifts may indicate solvent interactions or aggregation .
- Error Analysis: Quantify signal-to-noise ratios and repeat measurements under standardized conditions. Discrepancies often arise from oxygen quenching or impurities; use column chromatography or recrystallization to purify samples .
Advanced Research Questions
Q. Q3. What mechanistic insights can be gained from studying this compound’s reversible isomerization in elastomers, and how can this inform predictive modeling?
Methodological Answer:
- Experimental Setup: Apply controlled mechanical stress (e.g., tensile testing) to elastomers doped with this compound. Monitor isomerization kinetics via in-situ fluorescence spectroscopy .
- Data Interpretation: Correlate stress-strain curves with spectral changes (e.g., emission intensity at 650 nm). Use Arrhenius plots to derive activation energies for isomerization, enabling feedback for molecular dynamics simulations .
- Model Calibration: Validate computational models (e.g., coarse-grained MD) against experimental data to predict fatigue resistance in polymer networks .
Q. Q4. How can researchers address the challenge of quantifying this compound’s aggregation-induced emission (AIE) in complex matrices?
Methodological Answer:
- Sample Preparation: Use binary solvent systems (e.g., THF/water) to induce controlled aggregation. Optimize concentration (e.g., 10<sup>−5</sup> M) to avoid oversaturation .
- Advanced Imaging: Apply confocal microscopy with time-resolved detection to differentiate monomeric and aggregated states. Fluorescence lifetime imaging (FLIM) can resolve nanoscale heterogeneity .
- Statistical Analysis: Use principal component analysis (PCA) on spectral datasets to deconvolute overlapping emission bands from coexisting species .
Q. Q5. What strategies are effective for reconciling contradictory results in this compound’s solvatochromic behavior across studies?
Methodological Answer:
- Standardized Reporting: Document solvent parameters (e.g., Reichardt’s ET(30)) and temperature explicitly. Inconsistent solvent purity or dielectric constant values often cause discrepancies .
- Meta-Analysis: Compile literature data into a database (e.g., 50+ studies) and apply multivariate regression to identify outliers or confounding variables (e.g., trace metal ions) .
- Collaborative Validation: Share samples with independent labs to benchmark results, ensuring methodological alignment (e.g., identical excitation wavelengths) .
Methodological Pitfalls and Solutions
Q. Q6. Why do some this compound derivatives exhibit unstable fluorescence in aqueous media, and how can this be mitigated?
Methodological Answer:
- Root Cause: Hydrolysis of the electron-deficient alkene backbone or protonation at high/low pH.
- Mitigation: Introduce steric hindrance (e.g., bulky substituents on the indolenine ring) or use biocompatible surfactants (e.g., Pluronic F-127) to stabilize the zwitterionic form .
Q. Q7. How should researchers design experiments to distinguish between intramolecular charge transfer (ICT) and twisted intramolecular charge transfer (TICT) in merocyanines?
Methodological Answer:
- Technique Selection: Use femtosecond transient absorption spectroscopy to track ICT dynamics (τ ≈ 1–100 ps). Compare with temperature-dependent steady-state fluorescence to identify TICT (activation energy > 50 kJ/mol) .
- Computational Support: Perform TD-DFT calculations with solvent continuum models to simulate rotational barriers and emission pathways .
Data Reporting Best Practices
- Reproducibility: Follow Beilstein Journal guidelines: report synthetic procedures for ≥95% purity compounds, include elemental analysis, and provide raw spectral data as supplementary files .
- Ethical Considerations: Disclose conflicts of interest (e.g., funding from materials suppliers) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
